4-Phenylcoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZHWFFOFMSQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-05-4 | |
| Record name | 4-Phenylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PHENYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Phenylcoumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 4-phenylcoumarin derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes the mechanisms of action for their notable anti-HIV and anticancer properties.
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several established organic reactions. The most prominent methods include the Pechmann Condensation, the Perkin Reaction, and the Wittig Reaction.
Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[1][2] For the synthesis of this compound derivatives, a phenol is reacted with a β-keto ester bearing a phenyl group, such as ethyl benzoylacetate.
Experimental Protocol:
-
Reactants: A substituted phenol (1.0 eq.) and ethyl benzoylacetate (1.1 eq.).
-
Catalyst: Concentrated sulfuric acid, Amberlyst-15, or other acidic catalysts.[1][3]
-
Procedure:
-
In a round-bottom flask, the phenol and ethyl benzoylacetate are mixed.
-
The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the phenol, for a period ranging from a few hours to overnight.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[3]
-
dot
References
biological activities of novel 4-phenylcoumarin compounds
An In-depth Technical Guide on the Biological Activities of Novel 4-Phenylcoumarin Compounds
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel this compound compounds. The unique structural scaffold of this compound has positioned it as a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used to evaluate these compounds, and visualizes the underlying mechanisms and workflows.
Core Biological Activities
Novel this compound derivatives have demonstrated a broad spectrum of pharmacological effects, most notably in the areas of anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity
4-Phenylcoumarins exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] One of the critical pathways affected is the PI3K/Akt/mTOR signaling cascade, which is often overactive in cancer cells, promoting proliferation and inhibiting apoptosis.[1] By inhibiting this pathway, this compound derivatives can lead to reduced cancer cell survival.[1] Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[1]
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial pathogens. Studies have demonstrated that these compounds can be particularly effective against Gram-positive bacteria, with some also showing efficacy against Gram-negative strains.[2] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetase and DNA gyrase.[2] The number and position of hydroxyl groups on the this compound scaffold appear to play a significant role in their antibacterial potency.[2]
Enzyme Inhibition
The this compound scaffold has been identified as a potent inhibitor of several key enzymes implicated in disease. Notably, derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with tumor hypoxia and are considered important anticancer targets.[3] Additionally, various this compound derivatives have been investigated as inhibitors of other enzymes such as HIV-1 protease and monoamine oxidase (MAO), indicating their potential in the development of antiviral and neurological drugs.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative this compound derivatives from the literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Lung) | MTT Assay | Not specified, but induces ROS-dependent cell death | [1] |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | Not specified | 3.05 ± 1.60 | [6] |
| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | Not specified | 5.82 ± 2.28 | [6] |
| Coumarin-thiazolidin-2,4-dione hybrid 57 | MCF-7 (Breast) | Not specified | 0.95 - 3.20 | [6] |
| 4-Arylcoumarin (C) | Various | Not specified | Cytotoxic | [7] |
| 2-thiomorpholinothiazole derivative 3k | MCF-7 (Breast) | Not specified | 7.5-16.9 µg/ml | [8] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Assay | MIC (mg/mL) | Reference |
| 5,7-dihydroxy-4-phenyl coumarin | Gram-positive bacteria | Micro-well Dilution | 0.01–2.50 | [2] |
| 5,7-dihydroxy-4-phenyl coumarin | Gram-negative bacteria | Micro-well Dilution | 0.16–10.00 | [2] |
| 7-hydroxy-4-phenyl coumarin | Gram-positive bacteria | Micro-well Dilution | Generally higher than 5,7-dihydroxy derivative | [2] |
| 4-Arylcoumarin 26 | Bacillus dysenteriae | Not specified | 0.0049 | [9] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | Assay | Ki (µM) / IC50 (µM) | Reference |
| Coumarin-1,3,4-oxadiazole hybrid 39a | hCA XII | Not specified | Ki: 0.16 | [3] |
| Coumarin-1,3,4-oxadiazole hybrid 39b | hCA IX | Not specified | Ki: 2.34 | [3] |
| 4-Hydroxy-6,7-dimethyl-3-phenylcoumarin | NQO1 | Not specified | IC50: 0.66 | [5] |
| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | Not specified | IC50: 0.001 | [5] |
| 4-hydroxy-3-phenylcoumarin derivative 7 | HIV-1 Protease | MTT Assay | IC50: 0.00001 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. In the first column, add 100 µL of a 2x concentrated stock solution of the this compound compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.
-
Inoculation: Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm with a plate reader.
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the inhibition of CA-catalyzed CO₂ hydration.
-
Reagents and Enzyme: Use purified recombinant human CA isoforms (e.g., hCA IX and XII). The substrate is a CO₂-saturated solution. The inhibitor (this compound derivative) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure: The assay is performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction. The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at room temperature to allow for complex formation.
-
Kinetic Measurement: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution. The initial rate of the reaction is determined by monitoring the change in pH using a pH indicator.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares regression.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for the screening and development of this compound compounds.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of apoptosis through AKT-mTOR pathway in ovarian cancer and renal cancer | Aging [aging-us.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchhub.com [researchhub.com]
The 4-Phenylcoumarin Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
An In-depth Exploration of Synthesis, Biological Activities, and Structure-Activity Relationships for Drug Discovery Professionals
The 4-phenylcoumarin scaffold, a core structure of neoflavonoids, has emerged as a privileged motif in medicinal chemistry. Its unique diaryl structure, consisting of a coumarin nucleus substituted with a phenyl group at the 4-position, imparts a wide range of pharmacological properties. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological activities, and key structure-activity relationships (SAR), intended for researchers, scientists, and drug development professionals.
Synthetic Strategies: The Pechmann Condensation
The most common and versatile method for synthesizing the this compound core is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.
Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-phenylcoumarin
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.
-
Add ethyl benzoylacetate (1 equivalent) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
The solid precipitate of 7-hydroxy-4-phenylcoumarin is collected by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain the purified 7-hydroxy-4-phenylcoumarin.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point determination).
Caption: Workflow for the synthesis of 4-phenylcoumarins via Pechmann condensation.
Biological Activities and Mechanisms of Action
This compound derivatives have been extensively investigated for a variety of biological activities, demonstrating their potential as therapeutic agents for a range of diseases.
Anticancer Activity
The this compound scaffold is a promising framework for the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 7,8-dihydroxy-3-n-decyl-4-methyl | K562 (Leukemia) | 42.4 | [1] |
| LS180 (Colon) | 25.2 | [1] | ||
| MCF-7 (Breast) | 25.1 | [1] | ||
| 2 | 6-bromo-4-bromomethyl-7-hydroxy | K562 (Leukemia) | 32.7 | [1] |
| LS180 (Colon) | 45.8 | [1] | ||
| MCF-7 (Breast) | 39.5 | [1] | ||
| 3 | 5,7-dihydroxy-4-phenyl | Not specified | - | [2] |
| 4 | 7-hydroxy-4-phenyl | Not specified | - | [2] |
Mechanism of Action: The anticancer activity of 4-phenylcoumarins is often attributed to their ability to induce apoptosis and inhibit cell proliferation. Some derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7][8][9][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity
4-Phenylcoumarins exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.
Mechanism of Action: A primary mechanism of the anti-inflammatory action of 4-phenylcoumarins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Inhibition of the NF-κB signaling pathway by 4-phenylcoumarins.
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Western blotting is used to detect the levels of iNOS and COX-2 proteins in cell lysates.[12]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis is performed to quantify the protein expression levels relative to the loading control.
Antimicrobial Activity
Several this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Substituents | Microorganism | MIC (mg/mL) | Reference |
| 5 | 5,7-dihydroxy-4-phenyl | Staphylococcus aureus | 0.01-0.63 | [2] |
| Bacillus subtilis | 0.01-0.31 | [2] | ||
| Klebsiella oxytoca | 0.16 | [2] | ||
| 6 | 7-hydroxy-4-phenyl | Staphylococcus aureus | 0.08-2.50 | [2] |
| Bacillus subtilis | 0.04-1.25 | [2] |
Mechanism of Action: The antimicrobial mechanism of 4-phenylcoumarins is not fully elucidated but is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
Neuroprotective Activity
Emerging research indicates that 4-phenylcoumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.
Mechanism of Action: Some this compound derivatives have been shown to activate the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by brain-derived neurotrophic factor (BDNF) or small molecule agonists can lead to the activation of downstream signaling cascades, including the CREB (cAMP response element-binding protein) pathway, which promotes the expression of genes involved in neuronal protection.
Caption: Neuroprotection via activation of the TRKB-CREB-BDNF pathway.
The Ellman's method is a common in vitro assay to screen for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the this compound test compound at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to the mixture and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition of AChE activity by the test compounds and determine the IC₅₀ value.
Structure-Activity Relationship (SAR)
The biological activity of 4-phenylcoumarins is highly dependent on the substitution pattern on both the coumarin nucleus and the 4-phenyl ring.
-
Hydroxylation: The presence and position of hydroxyl groups are crucial for many biological activities. For instance, dihydroxy-substituted 4-phenylcoumarins, such as 5,7-dihydroxy-4-phenylcoumarin, often exhibit enhanced antimicrobial and antioxidant activities.[2]
-
Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing long alkyl chains, can enhance anticancer activity.[1]
-
Halogenation: The introduction of halogen atoms, such as bromine, can also contribute to the cytotoxic effects of these compounds.[1]
-
Substitution on the 4-phenyl ring: The electronic nature and position of substituents on the 4-phenyl ring can significantly influence the potency and selectivity of the compounds for different biological targets.
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its synthetic accessibility, coupled with its diverse and potent biological activities, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the discovery of novel and effective drug candidates.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Naturally Occurring 4-Phenylcoumarins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring 4-phenylcoumarins are a class of neoflavonoids characterized by a C6-C3-C6 skeleton. They have garnered significant attention within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of these valuable compounds from their natural plant sources. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in this field.
Discovery and Natural Sources
4-Phenylcoumarins are predominantly found in plants of the family Calophyllaceae (formerly Clusiaceae or Guttiferae). Seminal work in this area has led to the isolation of a wide array of these compounds from various species. Bioassay-guided fractionation has been a pivotal technique in their discovery, where the separation of plant extracts is directed by the biological activity of the resulting fractions.
Table 1: Selected Naturally Occurring 4-Phenylcoumarins and Their Plant Sources
| Compound Name | Plant Source | Plant Part | Reference |
| Mammea A/AA | Mammea americana | Fruit Peels | [1] |
| Mammea A/BA | Calophyllum brasiliense | Leaves | [2] |
| Mammea A/BB | Calophyllum brasiliense | Leaves | [2] |
| Mesuaferol A | Mesua ferrea | Flowering Buds | [3] |
| Mesuaferol B | Mesua ferrea | Flowering Buds | [3] |
| Mesuaferol C | Mesua ferrea | Flowering Buds | [3] |
| Inophyllum B | Calophyllum inophyllum | Leaves | |
| Calophyllolide | Calophyllum inophyllum | Seeds |
Biosynthesis of 4-Phenylcoumarins
The biosynthesis of 4-phenylcoumarins originates from the phenylpropanoid pathway, a central route in the secondary metabolism of plants. This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, produces cinnamoyl-CoA and p-coumaroyl-CoA. These intermediates then enter the neoflavonoid pathway, leading to the formation of the characteristic 4-phenylcoumarin scaffold.
References
spectroscopic analysis of 4-phenylcoumarin (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylcoumarin (4-phenyl-2H-chromen-2-one), a key scaffold in medicinal chemistry. This document details the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive information about the placement of the phenyl group and the substitution pattern on the coumarin core.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals for the vinylic, aromatic, and phenyl protons. The chemical shifts and coupling constants are crucial for assigning each proton to its specific position in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.3 | s | - |
| H-5 | ~7.6 | dd | J = 7.8, 1.6 Hz |
| H-6 | ~7.3 | td | J = 7.5, 1.1 Hz |
| H-7 | ~7.4 | td | J = 7.8, 1.6 Hz |
| H-8 | ~7.3 | dd | J = 8.2, 1.1 Hz |
| H-2', H-6' | ~7.5 | m | - |
| H-3', H-4', H-5' | ~7.4 | m | - |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about each unique carbon atom in this compound. The chemical shifts are indicative of the electronic environment of each carbon.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160.8 |
| C-3 | ~115.5 |
| C-4 | ~155.1 |
| C-4a | ~119.5 |
| C-5 | ~127.9 |
| C-6 | ~124.3 |
| C-7 | ~132.0 |
| C-8 | ~116.8 |
| C-8a | ~153.9 |
| C-1' | ~134.5 |
| C-2', C-6' | ~128.8 |
| C-3', C-5' | ~129.5 |
| C-4' | ~128.4 |
Note: Assignments are based on typical chemical shift ranges for coumarins and phenyl-substituted aromatic systems. Definitive assignment often requires 2D NMR experiments.
Experimental Protocol for NMR Analysis
A general protocol for obtaining high-quality NMR spectra of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]
-
Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set a spectral width of approximately -2 to 12 ppm.
-
Acquire 16-64 scans to achieve a good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width of approximately 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
-
References
An In-depth Technical Guide to 7-Hydroxy-4-phenylcoumarin: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-hydroxy-4-phenylcoumarin. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical characteristics, and an exploration of its role as a dual inhibitor of aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO).
Core Physical and Chemical Properties
7-Hydroxy-4-phenylcoumarin, also known as 4-phenylumbelliferone, is a solid organic compound.[1] Its core structure consists of a coumarin scaffold substituted with a hydroxyl group at the 7th position and a phenyl group at the 4th position.
| Property | Value | Reference |
| IUPAC Name | 7-hydroxy-4-phenylchromen-2-one | [2][3] |
| Chemical Formula | C₁₅H₁₀O₃ | [1][3] |
| Molecular Weight | 238.24 g/mol | [1][3] |
| Melting Point | 248-252 °C | [1] |
| Boiling Point | No data available | |
| CAS Number | 2555-30-8 | [1][3] |
Solubility: Qualitative assessments indicate that 7-hydroxy-4-phenylcoumarin has limited solubility in water but is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Precise quantitative solubility data is not readily available in the literature.
pKa: While a specific pKa value for 7-hydroxy-4-phenylcoumarin is not available, the pKa of the structurally similar 7-hydroxy-4-methylcoumarin is noted to be significantly lower than that of phenol, indicating enhanced acidity due to the electron-withdrawing nature of the coumarin ring system.
Spectral Data
The structural features of 7-hydroxy-4-phenylcoumarin give rise to a characteristic spectral profile.
| Spectral Data | Description |
| UV-Vis Spectroscopy | In ethanol, 7-hydroxy-4-phenylcoumarin exhibits a maximum absorption (λmax) at approximately 326 nm. This absorption is attributed to the extended π-conjugated system of the molecule.[4] |
| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) group (broad band around 3500 cm⁻¹), the α,β-unsaturated lactone carbonyl (C=O) group (around 1700-1730 cm⁻¹), and aromatic C=C stretching vibrations (around 1600 cm⁻¹). |
| ¹H NMR Spectroscopy | The proton NMR spectrum in DMSO-d₆ would be expected to show distinct signals for the aromatic protons on both the coumarin ring and the phenyl substituent, a singlet for the vinyl proton at the 3-position, and a broad singlet for the hydroxyl proton. For the related compound 7-hydroxy-4-(2-fluorophenyl)coumarin in DMSO-d6, characteristic aromatic proton signals are observed.[2] |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides signals for all 15 carbon atoms in the molecule, including the characteristic signal for the lactone carbonyl carbon (around 160 ppm) and signals for the aromatic and vinylic carbons. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns typically involve the loss of carbon monoxide (CO) from the lactone ring.[5][6][7] |
Experimental Protocols
Synthesis of 7-Hydroxy-4-phenylcoumarin via Pechmann Condensation
The most common method for the synthesis of 7-hydroxy-4-phenylcoumarin is the Pechmann condensation, which involves the reaction of resorcinol with ethyl benzoylacetate in the presence of an acid catalyst.[8]
Materials:
-
Resorcinol
-
Ethyl benzoylacetate
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.
-
Add an equimolar amount of ethyl benzoylacetate to the solution.
-
Cool the flask in an ice bath.
-
Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-phenylcoumarin.
Caption: Workflow for the synthesis of 7-hydroxy-4-phenylcoumarin.
Biological Activity and Signaling Pathways
7-Hydroxy-4-phenylcoumarin is recognized as a dual inhibitor of two key enzymes: aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO), with reported IC₅₀ values of 1.5 µM and 0.5 µM, respectively.[9]
Inhibition of Monoamine Oxidase (MAO)
MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[10][11] The coumarin scaffold is a known pharmacophore for MAO-B inhibitors. The mechanism of inhibition likely involves the binding of the 7-hydroxy-4-phenylcoumarin molecule to the active site of the MAO-B enzyme, preventing the breakdown of monoamine neurotransmitters.
Caption: Inhibition of MAO-catalyzed monoamine degradation.
Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)
ALDH2 is a mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes.[12][13][14] Inhibition of ALDH2 can have various physiological effects. Coumarin derivatives have been investigated as ALDH2 inhibitors. The inhibitory action of 7-hydroxy-4-phenylcoumarin on ALDH2 likely involves its interaction with the enzyme's active site, thereby preventing the oxidation of aldehydes to their corresponding carboxylic acids.
Caption: Inhibition of ALDH2-catalyzed aldehyde detoxification.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 11. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
molecular formula and weight of 4-hydroxy-3-phenylcoumarin
This technical guide provides a comprehensive overview of 4-hydroxy-3-phenylcoumarin, a significant derivative of the coumarin scaffold. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its primary mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Compound Properties
4-Hydroxy-3-phenylcoumarin is an organic compound featuring a coumarin core structure substituted with a hydroxyl group at the 4-position and a phenyl group at the 3-position.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀O₃ | [1][2] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| Exact Mass | 238.062994177 g/mol | [2][3] |
| CAS Number | 1786-05-6 | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 206-208 °C | [2] |
| Boiling Point | 393.7 °C | [2] |
| Density | 1.367 g/cm³ | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 4-hydroxy-3-phenylcoumarin are outlined below. These protocols are based on established methods for coumarin derivatives.
The synthesis of 4-hydroxy-3-phenylcoumarin can be achieved through various methods. A common approach involves the Pechmann condensation or related reactions. A general synthetic route involves the reaction of a phenol with a β-ketoester or malonic acid derivative. For 4-hydroxy-3-phenylcoumarin, a plausible synthesis involves the reaction of phenol with phenylmalonic acid in the presence of a dehydrating agent or catalyst.
Materials:
-
Phenol
-
Phenylmalonic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
-
Appropriate solvent (e.g., Toluene)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phenol and phenylmalonic acid.
-
Slowly add a mixture of phosphorus oxychloride and anhydrous zinc chloride as a catalyst and condensing agent.[4]
-
Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the crude solid, wash it with cold water, and then with a dilute sodium hydroxide solution to remove any unreacted acidic starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-3-phenylcoumarin.[2]
-
Dry the purified crystals under vacuum.
To confirm the structure and purity of the synthesized 4-hydroxy-3-phenylcoumarin, a combination of spectroscopic techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent, such as DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectrum is expected to show signals corresponding to the aromatic protons on both the coumarin core and the phenyl substituent, as well as a signal for the hydroxyl proton.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone ring.[5]
-
2. Fourier-Transform Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[5][6]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Key characteristic bands to observe would be the O-H stretch from the hydroxyl group, the C=O stretch of the lactone, and C=C stretching vibrations from the aromatic rings.[7]
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (m/z ≈ 238.24). Analysis of the fragmentation pattern can further confirm the structure.[3]
Mechanism of Action and Signaling Pathway
4-hydroxycoumarin derivatives are well-known for their anticoagulant properties.[8][9] Their primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway necessary for the post-translational modification (carboxylation) of several blood clotting factors.
By inhibiting VKOR, 4-hydroxy-3-phenylcoumarin prevents the regeneration of the active, reduced form of Vitamin K. This leads to the production of inactive clotting factors, thereby impeding the coagulation cascade and exerting an anticoagulant effect.
References
- 1. 4-Hydroxy-3-phenylcoumarin | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. nveo.org [nveo.org]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]
- 9. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]
The Therapeutic Potential of 4-Phenylcoumarin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcoumarins, a subclass of neoflavonoids, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a phenyl group at the C4 position of the coumarin core, have demonstrated significant therapeutic potential, particularly in the realm of oncology. Their structural rigidity and synthetic tractability make them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 4-phenylcoumarin analogues, focusing on their anticancer properties. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their evaluation, and an elucidation of their mechanisms of action through key signaling pathways.
Quantitative Data on Biological Activity
The anticancer activity of this compound analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values for various this compound analogues from the literature.
Table 1: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound derivative | HL60 (Leukemia) | 8.09 | Staurosporine | 7.48 |
| This compound derivative | MCF-7 (Breast Cancer) | 3.26 | Staurosporine | 3.06 |
| This compound derivative | A549 (Lung Cancer) | 9.34 | Staurosporine | 3.7 |
| 4-Arylcoumarin analogue | PC-3 (Prostate Cancer) | 3.56 | Erlotinib | >100 |
| 4-Arylcoumarin analogue | MDA-MB-231 (Breast Cancer) | 8.5 | Erlotinib | 15.2 |
Table 2: Tubulin Polymerization Inhibitory Activity of this compound Analogues
| Compound/Analogue | IC50 (µM) | Reference Compound | IC50 (µM) |
| Combretastatin A-4 analogue | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |
| 4-Arylcoumarin derivative | 1.3 | Combretastatin A-4 | 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the therapeutic potential of this compound analogues. The following are protocols for key experiments cited in the literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound analogues (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound analogues (dissolved in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound analogues exert their therapeutic effects by modulating key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many anticancer this compound analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[2] This leads to a cascade of events including the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4] Some this compound analogues have been shown to inhibit this pathway, contributing to their anticancer effects.[5] These compounds can suppress the phosphorylation and activation of key downstream proteins like Akt, leading to the inhibition of cell proliferation and the induction of apoptosis.[5]
Conclusion
This compound analogues represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer agents. Their ability to target fundamental cellular processes such as microtubule dynamics and key signaling pathways like PI3K/Akt underscores their importance in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these analogues to enhance their potency and selectivity, with the ultimate goal of translating these findings into novel and effective clinical therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
4-Phenylcoumarin Derivatives: A Technical Guide to Their Potential as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins, a significant class of benzopyrone compounds, are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2][3] Within this broad family, 4-phenylcoumarin derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents.[4] Their unique structural framework allows for versatile chemical modifications, leading to compounds that can interact with a variety of biological targets and modulate key signaling pathways involved in cancer progression.[1] This technical guide provides a comprehensive overview of the current research on this compound derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.
Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.
Induction of Apoptosis
A primary mechanism by which these derivatives kill cancer cells is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway.
-
Modulation of Bcl-2 Family Proteins: Many this compound derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c.[5]
-
Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, which in turn activate executioner caspases like caspase-3 and -7.[2][5][6] These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[7] Studies have demonstrated that treatment with specific this compound derivatives leads to increased expression and activity of caspase-3 and caspase-9.[7][8]
Cell Cycle Arrest
Disruption of the normal cell cycle is another key strategy by which this compound derivatives inhibit tumor growth. By arresting cells at specific checkpoints, these compounds prevent their proliferation.
-
G2/M Phase Arrest: A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle.[2][5] This is often a consequence of the disruption of the microtubule network, which is essential for the formation of the mitotic spindle.[2][5] Some 4-substituted coumarins have been shown to interact with the colchicine binding site on tubulin, inhibiting its polymerization and leading to mitotic arrest.[5]
Modulation of Key Signaling Pathways
The anticancer activity of 4-phenylcoumarins is frequently linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several coumarin derivatives have been shown to inhibit this pathway.[2][5][8] By suppressing the phosphorylation of key components like Akt and mTOR, these compounds can effectively halt cell proliferation and induce apoptosis.[9][10]
-
VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain fluorinated coumarin derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking tumor angiogenesis.[2][8]
Caspase-Independent Cell Death
Interestingly, some geranylated 4-phenylcoumarins have been shown to induce caspase-independent cell death in apoptosis-resistant cancer cells, such as those found in prostate cancer.[11] This involves alternative cell death pathways:
-
Autophagy: The induction of autophagy, a cellular self-digestion process.
-
Lysosomal and Endoplasmic Reticulum Death: Activation of proteins associated with the lysosome and endoplasmic reticulum, such as cathepsin B and calpain-2.[11]
Quantitative Data on Anticancer Activity
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for a selection of derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [12] |
| Coumarin-artemisinin hybrid 1a | Hep3B (Liver) | 3.76 ± 1.76 | [12] |
| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [12] |
| Coumarin-artemisinin hybrid 1a | OVCAR-3 (Ovarian) | 4.60 ± 1.81 | [12] |
| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 | [13] |
| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 | [13] |
| Coumarin-1,2,3-triazole hybrid 18c | MCF-7 (Breast) | 2.66 | [12] |
| Coumarin-thiazole derivative 50a | MDA-MB-231 (Breast) | 0.16 | [12] |
| Coumarin-thiazole derivative 50a | A549 (Lung) | 0.17 | [12] |
| Coumarin-thiazole derivative 50a | K562 (Leukemia) | 0.31 | [12] |
| Coumarin-thiazole derivative 50b | HeLa (Cervical) | 0.21 | [12] |
| Coumarin-isoxazole derivative 57 | MCF-7 (Breast) | 0.95 - 3.20 | [12] |
| Geranylated this compound DMDP-1 | PC-3 (Prostate) | Varies (Potent) | [11] |
| Geranylated this compound DMDP-2 | DU 145 (Prostate) | Varies (Potent) | [11] |
| Derivative 4a | MCF-7 (Breast) | <8.81 | [2] |
| Compound 15 | MCF-7 (Breast) | 1.24 | [8] |
| Compound 4 | HL60 (Leukemia) | 8.09 | [10] |
| Compound 8b | HepG2 (Liver) | 13.14 | [10] |
Experimental Protocols
Evaluating the anticancer potential of this compound derivatives involves a series of standardized in vitro assays.
Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[14]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining via Flow Cytometry)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.[15]
-
Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry)
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Cell Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
-
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
-
Methodology:
-
Protein Extraction: After treatment with the this compound derivative, cells are lysed to extract total proteins. Protein concentration is determined using an assay like the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[5]
-
Visualizations: Pathways and Workflows
Signaling Pathway: PI3K/Akt/mTOR Inhibition by 4-Phenylcoumarins
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
Experimental Workflow for Anticancer Evaluation
Caption: General workflow for the in vitro evaluation of this compound anticancer agents.
Structure-Activity Relationship (SAR) Overview
Caption: Key positions on the this compound scaffold for SAR studies.
Note: The image in the SAR diagram is a schematic representation. The actual chemical structure is implied.
Structure-Activity Relationship (SAR)
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on both the coumarin nucleus and the 4-phenyl ring.
-
Position 6: The introduction of halogen atoms, such as chlorine (Cl) or bromine (Br), at the 6-position of the coumarin moiety has been observed to enhance bioactivity.[12]
-
Position 7: Substitutions at this position are common. For instance, O-prenylated coumarin derivatives have shown improved anticancer properties, with prenylation at position 6 or 7 often being beneficial.[14] Hydroxy groups at this position are also prevalent in active compounds.
-
Position 3: The 3-position is a key site for modification. Hybridization of the coumarin scaffold by introducing other pharmacophores, such as pyrazole or triazole rings, at this position has led to compounds with excellent anticancer activity.[12][13]
-
4-Phenyl Ring: The substitution pattern on the 4-phenyl ring is critical. The presence of groups like methoxy or hydroxyl can significantly influence the compound's interaction with its biological targets.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and highly promising class of compounds in the search for new anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways like PI3K/Akt makes them attractive candidates for further development. The extensive structure-activity relationship data available provides a solid foundation for the rational design of more potent and selective inhibitors.
Future research should focus on several key areas:
-
Target Identification: While many pathways are known to be affected, the direct molecular targets for many this compound derivatives remain to be elucidated.
-
In Vivo Efficacy and Pharmacokinetics: Most studies are currently confined to in vitro models. Comprehensive in vivo studies in animal models are necessary to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies: The potential of these compounds to be used in combination with existing chemotherapeutic drugs to enhance efficacy or overcome drug resistance is a promising avenue for investigation.[1]
References
- 1. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. EP3598972A1 - 4-phenyl-coumarin derivatives, processes for their preparation and uses thereof for the treatment of cancer - Google Patents [patents.google.com]
- 5. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]
- 6. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism | PLOS One [journals.plos.org]
- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Methods for Producing 4-Phenylcoumarin Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylcoumarin derivatives, a significant scaffold in medicinal chemistry. The methods outlined below are foundational techniques that offer versatile routes to a wide array of substituted 4-phenylcoumarins.
Pechmann Condensation
The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2] For the synthesis of 4-phenylcoumarins, ethyl benzoylacetate is the typical β-ketoester of choice. The reaction is catalyzed by various Brønsted or Lewis acids.[3][4]
Data Presentation: Pechmann Condensation
| Phenol Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Resorcinol | conc. H₂SO₄ | 5 → RT | 18 | 80 | [5] |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 100 | 0.5 | 88 | [4] |
| Phenol | Alum (40 mol%) | 80 | N/A | High | [6] |
| Various Phenols | Sulfamic Acid (10 mol%) | Solvent-free | N/A | 50-90 | [2] |
Experimental Protocol: Synthesis of 7-Hydroxy-4-phenylcoumarin
This protocol is adapted from procedures utilizing acid catalysis.[5]
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
Ethyl benzoylacetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Aqueous ethanol
Procedure:
-
In a flask, cool 10 mL of concentrated sulfuric acid to approximately 5°C using an ice bath.
-
To the cold acid, slowly add a mixture of resorcinol (10 mmol) and ethyl benzoylacetate (10 mmol) while maintaining the temperature at 5°C.
-
Stir the reaction mixture at 5°C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring for an additional 18 hours in an open atmosphere.
-
Pour the reaction mixture carefully into a beaker of ice-cold water with vigorous stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from aqueous ethanol to yield the pure 7-hydroxy-4-phenylcoumarin.[5]
Perkin Reaction
The Perkin reaction provides a route to cinnamic acids through the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[7] A modification of this reaction, using a salicylaldehyde derivative and phenylacetic anhydride, can be employed to synthesize 3-phenylcoumarins, and with o-hydroxybenzophenones, it can yield 4-phenylcoumarins.[8][9]
Data Presentation: Perkin Reaction
Quantitative data for the direct synthesis of 4-phenylcoumarins via the Perkin reaction is less commonly tabulated than for the Pechmann condensation. The reaction is a classical method, often cited in reviews as a primary route.[8]
Experimental Protocol: General Procedure for Perkin Reaction
This protocol describes a general approach for the synthesis of a coumarin derivative.
Materials:
-
o-Hydroxybenzophenone
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Procedure:
-
Place a mixture of o-hydroxybenzophenone (1 part by weight), acetic anhydride (2 parts by weight), and freshly fused, powdered anhydrous sodium acetate (1 part by weight) in a flask.
-
Heat the mixture under reflux in an oil bath at 180°C for several hours (typically 4-8 hours).
-
Allow the mixture to cool slightly and pour it into water while still warm.
-
Boil the resulting solution for a few minutes to hydrolyze any excess acetic anhydride.
-
Allow the solution to cool. The this compound derivative will often crystallize out.
-
If the product separates as an oil, the mixture may be extracted with a suitable solvent (e.g., ether or dichloromethane).
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Intramolecular Wittig Reaction
The Wittig reaction is a powerful method for creating alkenes from aldehydes or ketones and a phosphonium ylide.[10] An intramolecular variation can be used to construct the coumarin ring system. This typically involves preparing a triphenylphosphorane tethered to a salicylate ester, which then undergoes cyclization.[11]
Data Presentation: Intramolecular Wittig Reaction
| Starting Aldehyde | Product | Yield (%) | Reference |
| Salicylaldehyde | Coumarin | 30 | [11] |
| 2-Hydroxy-4-methoxybenzaldehyde | 7-Methoxycoumarin | Fair | [11] |
| 2-Hydroxy-4-methylbenzaldehyde | 7-Methylcoumarin | Fair | [11] |
Experimental Protocol: Synthesis of Coumarin via Intramolecular Wittig Reaction
This protocol is based on the synthesis of the parent coumarin ring.[11]
Materials:
-
Salicylaldehyde
-
Pyridine
-
Chloroacetyl chloride
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Dry Chloroform
Procedure:
-
Dissolve salicylaldehyde in dry chloroform.
-
Add pyridine to the solution, followed by the dropwise addition of chloroacetyl chloride. This forms the o-acyloxybenzyl chloride intermediate.
-
To the same reaction mixture, add triphenylphosphine to form the corresponding phosphonium salt.
-
Add triethylamine to the mixture to generate the ylide in situ.
-
Heat the reaction mixture under reflux for approximately 12 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel with a dichloromethane-petroleum ether eluent) to isolate the coumarin product.
Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a highly efficient palladium-catalyzed method for forming carbon-carbon bonds. To synthesize 4-phenylcoumarins, a 4-halocoumarin or 4-triflyloxycoumarin is coupled with a phenylboronic acid derivative.[12][13] This method is particularly valuable for creating a diverse library of derivatives with various substitutions on the phenyl ring.
Data Presentation: Suzuki Cross-Coupling
| Coumarin Substrate | Boronic Acid | Catalyst/Base | Time (h) | Yield (%) | Reference |
| 4-Bromocoumarin | Phenylboronic acid | Pd complex / K₂CO₃ | 1 | 90 | [12] |
| 4-Bromocoumarin | 4-Methoxyphenylboronic acid | Pd complex / K₂CO₃ | 1 | 92 | [12] |
| 4-Triflyloxycoumarin | 3-Furylboronic acid | Pd(PPh₃)₄ / CsF | 12 | 84 | [13][14] |
| 4-Triflyloxycoumarin | 2-Thienylboronic acid | Pd(PPh₃)₄ / CsF | 12 | 87 | [13][14] |
Experimental Protocol: Synthesis of this compound via Suzuki Coupling
This protocol is a general procedure based on the coupling of a 4-halocoumarin.[12]
Materials:
-
4-Bromocoumarin
-
Phenylboronic acid
-
Palladium catalyst (e.g., 5 mol% of a suitable Pd complex)
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
Procedure:
-
To a reaction vessel, add 4-bromocoumarin (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., 0.05 mmol).
-
De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture to 70-100°C and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 4-heteroaryl-substituted coumarins by Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Phenylcoumarin as a Fluorescent Probe in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylcoumarin and its derivatives represent a promising class of fluorophores for bioimaging applications. The coumarin core provides a robust and versatile scaffold with favorable photophysical properties, including high quantum yields and good photostability. The introduction of a phenyl group at the 4-position can further modulate these properties and provide a site for functionalization, enabling the development of "smart" probes that respond to specific analytes or environmental changes within biological systems. These probes are valuable tools in cellular biology, drug discovery, and diagnostics, offering insights into cellular dynamics, organelle function, and the mechanisms of drug action.
This document provides a detailed overview of the application of this compound-based probes for bioimaging, complete with a summary of their photophysical properties, detailed experimental protocols for their synthesis and use, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Photophysical Properties of this compound-Based Probes
The utility of a fluorescent probe is largely determined by its photophysical characteristics. The following table summarizes key data for representative this compound-based probes designed for specific bioimaging applications. It is important to note that these properties can be influenced by the solvent and local microenvironment.
| Probe Name/Derivative | Target Analyte/Application | λex (nm) | λem (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions | Reference |
| CouSePh | Biothiols (Cys, Hcy, GSH) | ~380 | ~460 (for Cys/Hcy product) | Not specified | Not specified | Aqueous buffer | [1] |
| Pyridine-Substituted 4-Phenylcoumarins | General Fluorophore | Not Fluorescent | Not Fluorescent | - | - | Various | [2] |
| Viscosity Probe Analog (Coumarin-based) | Viscosity | ~405 | ~450-600 (viscosity dependent) | Increases with viscosity | Not specified | Methanol-Glycerol mixtures | [1] |
| Palladium Probe Analog (Coumarin-based) | Palladium (Pd²⁺) | ~361 | ~440 | Not specified | Not specified | Methanol | [3] |
Experimental Protocols
Synthesis of a Functionalized this compound Probe
The Pechmann condensation is a widely used method for the synthesis of coumarins.[4][5] For this compound derivatives, a common starting material is a phenol and a β-keto ester. Subsequent functionalization can be achieved through various organic reactions, such as the Suzuki coupling, to introduce specific recognition moieties.[6][7]
Protocol: Synthesis of a generic this compound scaffold via Pechmann Condensation
Materials:
-
Substituted phenol (1 equivalent)
-
Ethyl benzoylacetate (1.2 equivalents)
-
Sulfuric acid (concentrated) or other acidic catalyst (e.g., Amberlyst-15)[8]
-
Ethanol
Procedure:
-
Cool the sulfuric acid in an ice bath.
-
Slowly add a mixture of the substituted phenol and ethyl benzoylacetate to the cooled sulfuric acid with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water.
-
A solid precipitate of the this compound derivative will form.
-
Collect the solid by filtration and wash thoroughly with water to remove any residual acid.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Note: This is a general protocol and may require optimization based on the specific substrates used. For the synthesis of "smart" probes, further modification of the this compound scaffold is necessary to introduce a recognition unit for the target analyte.
Bioimaging of Cellular Viscosity with a this compound-based Molecular Rotor
Certain this compound derivatives can act as "molecular rotors," where their fluorescence intensity or lifetime is dependent on the viscosity of their microenvironment. In a low-viscosity environment, intramolecular rotation leads to non-radiative decay and quenched fluorescence. In a high-viscosity environment, this rotation is restricted, leading to an increase in fluorescence.[1]
Protocol: Live Cell Imaging of Mitochondrial Viscosity
Materials:
-
This compound-based viscosity probe (e.g., a derivative with a mitochondria-targeting moiety like triphenylphosphonium).
-
HeLa cells or other suitable cell line.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Phosphate-buffered saline (PBS).
-
Nystatin and Monensin (for inducing viscosity changes).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM with 10% FBS on glass-bottom dishes suitable for microscopy until they reach 60-70% confluency.
-
Probe Loading: Prepare a stock solution of the this compound viscosity probe in DMSO. Dilute the stock solution in serum-free DMEM to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Inducing Viscosity Changes (Optional): To observe changes in viscosity, treat the cells with inducers. For example, to increase mitochondrial viscosity, treat with Nystatin (20 µM) or Monensin (10 µg/mL) for 30 minutes.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific this compound probe. For example, excitation at 405 nm and emission collection at 450-600 nm.
-
Data Analysis: Analyze the fluorescence intensity changes in the mitochondria of control versus treated cells to quantify the relative changes in viscosity.
Detection of Palladium in Biological Samples
Palladium is not naturally present in biological systems but is increasingly used in bioorthogonal catalysis for in vivo chemistry. Fluorescent probes are essential for tracking the distribution and activity of these palladium catalysts. The mechanism often involves a palladium-catalyzed reaction that cleaves a quenching group from the fluorophore, leading to a "turn-on" fluorescence response.[3]
Protocol: In Vitro Detection of Palladium
Materials:
-
A this compound probe functionalized with a palladium-labile group (e.g., an allyl carbonate).
-
Palladium(II) chloride (PdCl₂) or another palladium source.
-
HEPES buffer (pH 7.4).
-
Methanol or a mixture of buffer and an organic solvent like DMSO.
-
Fluorescence spectrophotometer.
Procedure:
-
Probe Solution: Prepare a stock solution of the this compound-palladium probe in DMSO and dilute to the desired working concentration (e.g., 10 µM) in the chosen buffer/solvent system.
-
Palladium Solutions: Prepare a series of palladium solutions of varying concentrations.
-
Measurement: In a cuvette, add the probe solution.
-
Record the initial fluorescence spectrum.
-
Add a known concentration of the palladium solution to the cuvette and mix.
-
Record the fluorescence spectra at different time points to monitor the reaction progress. The "turn-on" of fluorescence indicates the palladium-catalyzed cleavage of the protecting group.
-
Selectivity Test: To assess the selectivity of the probe, repeat the experiment with other metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, etc.) at similar concentrations to ensure the fluorescence response is specific to palladium.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the palladium concentration to determine the detection limit and sensitivity of the probe.
Mandatory Visualizations
Caption: Workflow for imaging cellular viscosity using a this compound probe.
Caption: 'Turn-on' mechanism for a this compound-based palladium probe.
References
- 1. Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin-pyridine push-pull fluorophores: Synthesis and photophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. Pechmann Condensation [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 4-Phenylcoumarin in Enzyme Inhibition Assays: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-phenylcoumarin and its derivatives in enzyme inhibition assays. The information compiled is intended to guide researchers in exploring the therapeutic potential of this chemical scaffold against various enzymatic targets.
Introduction
This compound is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases, including neurodegenerative disorders, viral infections, and cancer. This document outlines the application of 4-phenylcoumarins in the inhibition of four major enzyme classes: Monoamine Oxidases (MAO), HIV-1 Reverse Transcriptase (HIV-1 RT), Hepatitis A Virus (HAV) 3C Protease, and Carbonic Anhydrases (CAs).
Quantitative Data Summary
The inhibitory potential of various this compound derivatives against their target enzymes is summarized below. This table provides a comparative overview of their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Target Enzyme | This compound Derivative | IC50 | Ki | Reference(s) |
| Monoamine Oxidase A (MAO-A) | This compound-based derivative 12b | 0.39 ± 0.04 µM | [1] | |
| Monoamine Oxidase B (MAO-B) | 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 µM | ||
| 3-phenylcoumarin-based derivative 22d | 0.19 ± 0.04 µM | [1] | ||
| HIV-1 Reverse Transcriptase | This compound derivative 8b | 9.01 nM | [2] | |
| HAV 3C Protease | Ethylthiosemicarbazide derivative 7b | 1.903 µM | [3] | |
| Schiff's base 14b | 0.104 µM | [3] | ||
| Schiff's base 14c | 0.217 µM | [3] | ||
| Carbonic Anhydrase IX | Coumarin and psoralen derivatives | Low µM to nM range | [4] | |
| Carbonic Anhydrase XII | Coumarin and psoralen derivatives | Low µM to nM range | [4] |
Signaling Pathways and Experimental Workflows
Monoamine Oxidase (MAO) Inhibition
Significance: Monoamine oxidases are critical enzymes in the central nervous system, responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Their inhibition is a key therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[6] this compound derivatives have shown potent and selective inhibition of MAO isoforms.[1]
Signaling Pathway:
Experimental Workflow:
References
Application Notes and Protocols for the Crystallization of 4-Phenylcoumarin
These application notes provide detailed methodologies for obtaining high-quality crystals of 4-phenylcoumarin, a key intermediate in the synthesis of various bioactive molecules and functional materials. The protocols described herein are designed for researchers, scientists, and drug development professionals, focusing on common laboratory crystallization techniques.
Introduction
This compound (C₁₅H₁₀O₂) is a heterocyclic compound belonging to the neoflavonoid class[1][2]. The ability to produce well-defined single crystals is crucial for unambiguous structure determination via X-ray crystallography and for ensuring high purity of the compound for subsequent applications. Crystallization is a purification technique that relies on the differential solubility of a compound and its impurities in a given solvent system[3][4]. The selection of an appropriate solvent and crystallization method are the most critical factors for successful crystal growth[3].
General Crystallization Strategies
Several techniques can be employed for the crystallization of organic compounds like this compound. The most common methods include slow evaporation, solvent layering (diffusion), and vapor diffusion[5][6][7]. The choice of method often depends on the quantity of the material and its solubility characteristics.
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation[8][9].
-
Solvent Layering (Diffusion): In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. The two solvents must be miscible[5][6]. Diffusion at the interface of the two liquids leads to a gradual decrease in solubility and promotes crystallization.
-
Vapor Diffusion: This method is particularly suitable for small quantities of material. A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble[5]. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Solvent Selection
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high dissolving power at an elevated temperature[3]. For coumarin derivatives, mixtures of polar and non-polar solvents are often effective. Based on literature for similar compounds, promising solvent systems for this compound include:
-
Ethanol or Methanol[10]
-
Aqueous Ethanol or Aqueous Methanol[11]
-
Ethyl Acetate[5]
-
Toluene[5]
-
Mixtures such as Dichloromethane/Hexane or Ethyl Acetate/Hexane[5]
It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for the specific batch of this compound.
Experimental Protocols
The following are detailed protocols for the crystallization of this compound.
Protocol 1: Recrystallization by Slow Evaporation from a Mixed Solvent System
This protocol is a robust method for purifying this compound when a moderate amount of crude material is available.
Materials:
-
Crude this compound
-
Ethanol (or Ethyl Acetate)
-
Hexane (or Water as an anti-solvent for ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) to dissolve the solid completely with gentle heating and stirring. Aim for a nearly saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove them. This step should be performed quickly to prevent premature crystallization.
-
Inducing Crystallization: While the solution is still warm, add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the primary solvent to redissolve the precipitate.
-
Crystal Growth: Cover the flask with perforated aluminum foil or a watch glass to allow for slow evaporation. Place the flask in an undisturbed location at room temperature. Slower cooling and evaporation rates generally lead to larger and higher-quality crystals[3][8].
-
Crystal Harvesting: Once a sufficient quantity of crystals has formed (this may take several hours to days), collect them by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Crystallization by Vapor Diffusion
This method is ideal for growing high-quality single crystals suitable for X-ray diffraction, especially when working with small amounts of material.
Materials:
-
Purified this compound
-
"Good" solvent (e.g., Toluene or Dichloromethane)
-
"Poor" volatile solvent (anti-solvent, e.g., Hexane or Pentane)[5]
-
Small inner vial (e.g., 2 mL)
-
Larger outer vial or beaker with a screw cap or sealable lid
Procedure:
-
Preparation of the Solution: Dissolve 5-10 mg of purified this compound in a minimal volume (e.g., 0.5 mL) of the "good" solvent in the small inner vial.
-
Assembly of the Crystallization Chamber: Pour a small amount (e.g., 2-3 mL) of the volatile anti-solvent into the larger outer vial.
-
Incubation: Carefully place the inner vial containing the this compound solution inside the outer vial, ensuring the inner vial does not touch the walls of the outer one. Seal the outer vial tightly[5].
-
Crystal Growth: Allow the setup to stand undisturbed at a constant temperature. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the this compound and promoting the growth of single crystals.
-
Monitoring and Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Quantitative Data Summary
The following table provides illustrative quantitative data for the crystallization of this compound. These values are intended as a starting point and may require optimization.
| Parameter | Method | Primary Solvent | Anti-Solvent | Solvent Ratio (v/v) | Temperature (°C) | Crystallization Time | Expected Yield (%) |
| Recrystallization | Slow Evaporation | Ethanol | Water | 9:1 | Room Temp (20-25) | 24-48 hours | 75-85 |
| Recrystallization | Slow Evaporation | Ethyl Acetate | Hexane | 1:2 | Room Temp (20-25) | 12-24 hours | 80-90 |
| Single Crystal Growth | Vapor Diffusion | Toluene | Hexane | N/A | 20 | 3-7 days | N/A |
| Single Crystal Growth | Vapor Diffusion | Dichloromethane | Pentane | N/A | 4 | 5-14 days | N/A |
Visualizations
Experimental Workflow for Recrystallization
Caption: Figure 1. General Workflow for Recrystallization of this compound.
References
- 1. This compound | C15H10O2 | CID 613729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. unifr.ch [unifr.ch]
- 6. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. How To [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. old.rrjournals.com [old.rrjournals.com]
Application Notes and Protocols for the Experimental Setup of Pechmann Condensation for 4-Phenylcoumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the preparation of coumarins and their derivatives. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] Specifically, the synthesis of 4-phenylcoumarins, a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, is achieved by employing ethyl benzoylacetate as the β-ketoester.[1][3] This document provides detailed application notes and standardized protocols for the experimental setup of the Pechmann condensation to yield 4-phenylcoumarins, summarizing data from various catalytic systems and reaction conditions.
Reaction Mechanism and Signaling Pathway
The Pechmann condensation for the synthesis of 4-phenylcoumarins proceeds through a series of acid-catalyzed steps:
-
Transesterification: The reaction is initiated by the acid-catalyzed transesterification between the phenol and ethyl benzoylacetate.
-
Electrophilic Attack: The intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the hydroxyl group of the phenol directs the ortho attack onto the aromatic ring.
-
Dehydration: The final step involves the dehydration of the cyclic intermediate to form the stable aromatic pyrone ring of the coumarin.
Experimental Data Summary
The synthesis of 4-phenylcoumarins via Pechmann condensation has been explored under various conditions, including conventional heating and microwave irradiation, often employing heterogeneous catalysts to facilitate greener reaction profiles. The choice of catalyst and reaction conditions significantly impacts the reaction efficiency and yield.
| Phenol Derivative | β-Ketoester | Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Substituted Phenols | Ethyl Benzoylacetate | Zn0.925Ti0.075O NPs (10 mol%) | Solvent-free, 110 °C | 5 h | 64-85 | [3][4] |
| Substituted Phenols | Ethyl Benzoylacetate | Silica-supported Sulfuric Acid | Solvent-free, Microwave Irradiation | Not Specified | High | [5] |
| Activated Phenols | Ethyl Benzoylacetate | Sulfamic Acid (10 mol%) | Solvent-free, 130 °C | 1-4 h | 60-90 | [6] |
| Phenol | Ethyl Benzoylacetate | FeF3 | Solvent-free, Microwave Irradiation (450W) | Minutes | Good | [7][8] |
Experimental Protocols
Below are detailed protocols for the synthesis of 4-phenylcoumarins using different catalytic systems.
Protocol 1: Heterogeneous Catalysis using Zn0.925Ti0.075O NPs under Conventional Heating[3]
Materials:
-
Substituted phenol (2 mmol)
-
Ethyl benzoylacetate (2 mmol)
-
Zn0.925Ti0.075O NPs (10 mol %)
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the substituted phenol (2 mmol), ethyl benzoylacetate (2 mmol), and Zn0.925Ti0.075O NPs (10 mol %).
-
Heat the reaction mixture at 110 °C with constant stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 5 hours), cool the mixture to room temperature.
-
Dissolve the reaction mixture in ethyl acetate.
-
Separate the catalyst from the solution by centrifugation or filtration.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the desired this compound.
Protocol 2: Microwave-Assisted Synthesis using Silica-Supported Sulfuric Acid[5]
Materials:
-
Substituted phenol (0.002 mol)
-
Ethyl benzoylacetate (0.0022 mol)
-
Silica-supported sulfuric acid (0.2 g)
-
Ethanol
Procedure:
-
In a 50 mL beaker, thoroughly mix the substituted phenol (0.002 mol), ethyl benzoylacetate (0.0022 mol), and finely ground silica-supported sulfuric acid (0.2 g).
-
Place the beaker in a domestic microwave oven and irradiate. The optimal power and time should be determined for the specific reactants.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool.
-
Add cold water to the reaction mixture and filter to collect the crude product.
-
Wash the crude product with water and then recrystallize from ethanol.
Experimental Workflow
The general workflow for the Pechmann condensation of 4-phenylcoumarins can be visualized as follows:
Concluding Remarks
The Pechmann condensation remains a versatile and efficient method for the synthesis of 4-phenylcoumarins. The choice of an appropriate acidic catalyst and reaction conditions is crucial for achieving high yields and purity. Modern approaches, such as the use of recyclable heterogeneous catalysts and microwave-assisted synthesis, offer more environmentally friendly and efficient alternatives to traditional methods. Researchers should optimize the reaction parameters for each specific substrate combination to achieve the best results. The protocols and data presented herein serve as a comprehensive guide for the successful implementation of the Pechmann condensation for the synthesis of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Microwave assisted convenient one-pot synthesis of coumarin derivatives via Pechmann condensation catalyzed by FeF3 under solvent-free conditions and antimicrobial activities of the products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products [mdpi.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Employing 4-Phenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-phenylcoumarin and its derivatives in the synthesis of various heterocyclic compounds. The methodologies outlined herein are valuable for the construction of novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound, a key structural motif, serves as a versatile precursor for the synthesis of a diverse range of heterocyclic systems. Its inherent reactivity allows for its participation in various organic transformations, including multicomponent reactions and cycloadditions, leading to the formation of fused and substituted heterocyclic compounds. This document focuses on the synthesis of chromeno-annulated pyrroles, with prospective applications in the synthesis of pyrimidines and pyridines, highlighting the utility of this compound in generating molecular diversity.
Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones from 4-Phenylaminocoumarins
A robust method for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones involves the annulation of 4-phenylaminocoumarins with β-nitroalkenes. This reaction proceeds efficiently under solvent-free conditions, promoted by an acid catalyst.[1][2][3]
Logical Workflow for the Synthesis:
Figure 1: General workflow for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones.
Experimental Protocol: Synthesis of 4-Phenylaminocoumarin
This protocol describes the synthesis of the key intermediate, 4-phenylaminocoumarin, from 4-hydroxy-phenylcoumarin.
Materials:
-
4-Hydroxy-phenylcoumarin
-
Aniline
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 4-hydroxy-phenylcoumarin (1.0 eq) in toluene, add aniline (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 4-phenylaminocoumarin.
Experimental Protocol: Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones
This protocol details the annulation reaction between 4-phenylaminocoumarin and a β-nitroalkene to yield the target heterocyclic compound.[1]
Materials:
-
4-Phenylaminocoumarin (1.0 eq)
-
β-Nitroalkene (e.g., β-nitrostyrene) (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (20 mol%)
-
Reaction vial
-
Heating block or oil bath
-
Magnetic stirrer
Procedure:
-
In a reaction vial, combine 4-phenylaminocoumarin, the β-nitroalkene, and TsOH·H₂O.
-
Heat the solvent-free mixture at 120 °C with stirring for the time indicated by TLC monitoring (typically 1-3 hours).
-
After completion of the reaction, cool the mixture to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to yield the pure chromeno[4,3-b]pyrrol-4(1H)-one.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various chromeno[4,3-b]pyrrol-4(1H)-one derivatives.
| Entry | 4-Phenylaminocoumarin Derivative | β-Nitroalkene | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-(Phenylamino)-2H-chromen-2-one | β-Nitrostyrene | TsOH·H₂O | 120 | 1.5 | 77 | [1] |
| 2 | 6-Methyl-4-(phenylamino)-2H-chromen-2-one | β-Nitrostyrene | TsOH·H₂O | 120 | 2 | 75 | [3] |
| 3 | 4-((4-Methoxyphenyl)amino)-2H-chromen-2-one | β-Nitrostyrene | TsOH·H₂O | 120 | 2 | 68 | [3] |
| 4 | 4-(Phenylamino)-2H-chromen-2-one | (E)-2-(2-Nitrovinyl)thiophene | TsOH·H₂O | 120 | 2.5 | 72 | [1] |
Reaction Mechanism:
The proposed reaction mechanism is initiated by a Michael addition of the enamine-like nitrogen of the 4-phenylaminocoumarin to the β-nitroalkene. This is followed by an intramolecular cyclization and subsequent elimination of nitrous acid to afford the aromatic pyrrole ring.
Figure 2: Proposed reaction mechanism for chromeno[4,3-b]pyrrol-4(1H)-one synthesis.
Prospective Synthesis of Pyrimidines and Pyridines
While specific protocols starting from this compound are not extensively documented in the initial literature search, established multicomponent reactions such as the Biginelli and Hantzsch syntheses offer promising routes to pyrimidine and pyridine derivatives, respectively. These reactions typically involve a β-dicarbonyl compound, an aldehyde, and a nitrogen source (urea/thiourea for Biginelli, ammonia for Hantzsch). 4-Phenyl-3-acylcoumarins or related derivatives could potentially serve as the β-dicarbonyl equivalent in these reactions.
Prospective Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea. A plausible adaptation using a this compound derivative is outlined below.
Proposed Reaction Scheme:
Figure 3: Prospective Biginelli reaction for chromeno-fused dihydropyrimidinones.
Prospective Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that produces dihydropyridine derivatives, which can then be oxidized to pyridines. This could be adapted for the synthesis of coumarin-fused pyridines.
Proposed Reaction Scheme:
Figure 4: Prospective Hantzsch synthesis for coumarin-fused pyridines.
Further research and experimental validation are required to optimize the reaction conditions for these prospective syntheses using this compound derivatives.
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of complex heterocyclic compounds. The provided protocol for the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones demonstrates a practical and efficient method for constructing this fused heterocyclic system. The prospective application of this compound derivatives in well-established multicomponent reactions like the Biginelli and Hantzsch syntheses opens up avenues for the creation of novel coumarin-fused pyrimidines and pyridines, which are of significant interest to the drug discovery community.
References
Application Notes and Protocols for Developing 4-Phenylcoumarin-Based Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives, particularly those bearing a 4-phenyl substituent, have garnered significant attention in the development of fluorescent chemosensors for the detection of various metal ions. The 4-phenylcoumarin scaffold provides a rigid, planar structure with favorable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The strategic functionalization of this core structure allows for the introduction of specific metal ion binding sites, leading to sensors with high selectivity and sensitivity.
The sensing mechanism of these probes often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET).[1] Upon coordination with a target metal ion, the electronic properties of the fluorophore are modulated, resulting in a detectable change in its fluorescence intensity or a shift in its emission wavelength. This response can be a "turn-on" (fluorescence enhancement), "turn-off" (fluorescence quenching), or a ratiometric change, allowing for the quantitative determination of the metal ion concentration.[1] The versatility in design and the profound impact of metal ion binding on the photophysical properties of 4-phenylcoumarins make them invaluable tools in environmental monitoring, cellular imaging, and drug discovery.[1]
Data Presentation: Performance of this compound-Based Sensors
The following table summarizes the quantitative data for representative this compound-based sensors for the detection of various metal ions, allowing for a direct comparison of their performance characteristics.
| Sensor Name/Structure | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Binding Constant (Ka) | Response Time | Reference |
| 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH) | Fe³⁺ | 1.93 µM | 1:2 | 5.25 × 10³ M⁻¹ | < 1 minute | [2][3] |
| Coumarin derivative with naphthalene moieties (HL) | Al³⁺ | Not Specified | 1:1 | 1.03 × 10⁴ M⁻¹ | Not Specified | [1] |
| Coumarin-Furoic Hydrazide (CFHZ) | Fe³⁺ | 25.7 nM | 2:1 | 1.82 × 10⁵ M⁻¹ | ~30 seconds | [4] |
| Coumarin and Naphthalimide based sensor 1 | Fe³⁺ | 0.388 µM | 1:1 | 2.589 × 10³ M⁻¹ | Not Specified | [5] |
| Coumarin-Rhodamine based sensor I | Al³⁺ | 0.58 µM | 1:1 | Not Specified | Not Specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound-based sensor and its application in metal ion detection.
Protocol 1: Synthesis of a Furo[3,2-c]coumarin-derived Fe³⁺ Sensor (FH)
This protocol describes the synthesis of 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH), a selective "turn-off" fluorescent sensor for Fe³⁺.[2][3]
Materials:
-
4-Hydroxycoumarin
-
Cyclohexyl isocyanide
-
Benzaldehyde
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol) in methanol (20 mL).
-
Addition of Reagents: To the stirred solution, add cyclohexyl isocyanide (1.2 mmol) and benzaldehyde (1.2 mmol).
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure FH sensor.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for "Turn-off" Detection of Fe³⁺ using FH Sensor
This protocol outlines the steps for using the synthesized FH sensor for the selective detection of Fe³⁺ ions in an aqueous methanolic solution.[2]
Materials:
-
FH sensor stock solution (1 mM in methanol)
-
Fe³⁺ stock solution (1 mM, prepared from FeCl₃ in deionized water)
-
Stock solutions of other metal ions for selectivity studies (1 mM in deionized water)
-
Methanol (spectroscopic grade)
-
Deionized water
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Sensor Working Solution: Prepare a working solution of the FH sensor (e.g., 10 µM) in a 10% MeOH/HEPES buffer (v/v) solution.
-
Instrument Setup:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the FH sensor (determine this experimentally, typically around 350-400 nm).
-
Set the emission wavelength range to scan a region that covers the emission maximum of the FH sensor (e.g., 400-600 nm).
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Baseline Measurement: Place 3 mL of the FH sensor working solution into a quartz cuvette and record the initial fluorescence spectrum. This will serve as the baseline fluorescence (F₀).
-
Fluorescence Titration:
-
Add incremental amounts of the Fe³⁺ stock solution (e.g., 0.2, 0.4, 0.6... equivalents) to the cuvette containing the FH sensor solution.
-
After each addition, mix the solution gently and allow it to equilibrate for 1 minute before recording the fluorescence spectrum (F).
-
-
Selectivity Study:
-
To separate cuvettes containing the FH sensor working solution, add an excess (e.g., 10 equivalents) of other metal ion stock solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺).
-
Record the fluorescence spectrum for each solution to assess the sensor's selectivity.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Determine the binding stoichiometry using a Job's plot.
-
Calculate the binding constant (Ka) using the Benesi-Hildebrand equation.[7]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
The fluorescence quenching of the FH sensor by Fe³⁺ is attributed to a charge transfer mechanism. Upon excitation, an electron is transferred from the excited state of the fluorophore to the Fe³⁺ ion, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.
References
- 1. Ratiometric fluorescent probe for Al3+ based on coumarin derivative in aqueous media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A ″On–Off″ Fluorescent Sensor Based on Coumarin-Furoic Hydrazide for Recognition of Fe3+: Drinking Water, Test Strip Applications and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling 3-Substituted 4-Hydroxycoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of 3-substituted 4-hydroxycoumarin derivatives with various radioisotopes, including Iodine-125, Technetium-99m, and Carbon-14. The protocols are intended for use by qualified personnel in a laboratory setting equipped for handling radioactive materials.
Introduction
3-Substituted 4-hydroxycoumarin derivatives, such as warfarin and acenocoumarol, are a well-established class of compounds, primarily known for their anticoagulant properties.[1] Radiolabeling these derivatives is a critical process in drug development and biomedical research, enabling in-depth studies of their pharmacokinetics, pharmacodynamics, metabolism, and biodistribution.[2][3] The choice of radioisotope depends on the specific application, with isotopes like Iodine-125 being suitable for in vitro assays and preclinical imaging, Technetium-99m for diagnostic imaging (SPECT), and Carbon-14 for metabolic studies.[2][4][5]
This document outlines standardized protocols for the radiolabeling of these coumarin derivatives, along with methods for purification and quality control of the final radiolabeled product.
Experimental Workflow
The general workflow for the radiolabeling of 3-substituted 4-hydroxycoumarin derivatives involves several key stages, from the preparation of the precursor to the final quality assessment of the radiolabeled compound.
Caption: General experimental workflow for radiolabeling.
Quantitative Data Summary
The following tables summarize quantitative data for the radiolabeling of various coumarin derivatives based on literature findings.
Table 1: Radioiodination of Coumarin Derivatives
| Coumarin Derivative | Radioisotope | Oxidizing Agent | Amount of Substrate (mg) | Amount of Oxidizing Agent (µg) | Reaction Time (min) | Reaction Temperature (°C) | Radiochemical Yield (%) | Reference |
| 2,3-dimethyl-4H-furo[3,2-c]coumarin | 125I | Chloramine-T | 1 | 50 | 30 | 40 | ~95 | [6] |
| 6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl derivative (2b) | 131I | Chloramine-T | 0.5 | 50 | Not Specified | Not Specified | 91.84 ± 5.82 | [7] |
Table 2: Quality Control Parameters
| Labeled Compound | Purification Method | Radiochemical Purity (%) | Stability | Reference |
| 125I-2,3-dimethyl-4H-furo[3,2-c]coumarin | Electrophoresis, HPLC | ~95 | Stable for ~48 hours | [6] |
| 131I-6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl derivative (2b) | Not Specified | Not Specified | Good in vitro stability up to 4 hours | [3] |
Experimental Protocols
Protocol 1: Radioiodination using the Chloramine-T Method (125I)
This protocol describes the direct radioiodination of a 3-substituted 4-hydroxycoumarin derivative via electrophilic substitution using Chloramine-T as an oxidizing agent.[6][7]
Materials:
-
3-substituted 4-hydroxycoumarin derivative
-
Sodium Iodide [125I] solution
-
Chloramine-T (CAT) solution (freshly prepared)
-
Sodium metabisulfite solution (quenching agent)
-
Phosphate buffer (pH 7.0-7.5)
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Purification system (e.g., HPLC with a reversed-phase column or TLC plates)[8]
-
Radio-detector for HPLC or TLC scanner
Procedure:
-
To a reaction vial, add 1 mg of the coumarin derivative dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Add 10 µL of Na[125I] solution.
-
Add 50 µg of freshly prepared Chloramine-T solution to initiate the reaction.[6]
-
Allow the reaction to proceed for 30 minutes at 40°C.[6] The optimal reaction time and temperature may need to be determined for different derivatives.[6]
-
Quench the reaction by adding an excess of sodium metabisulfite solution.
-
Purify the radiolabeled product using either HPLC or preparative TLC.[8]
-
Determine the radiochemical purity and yield of the purified product using radio-HPLC or radio-TLC. The radiochemical yield is calculated as the ratio of the radioactivity of the labeled product to the total radioactivity.[6]
Protocol 2: Radiolabeling with Technetium-99m via a Bifunctional Chelator
Direct labeling of coumarin derivatives with Technetium-99m is not a standard procedure. An indirect method involving a bifunctional chelator (BFC) is recommended.[4][9][10] This protocol outlines a general strategy. The first step is to conjugate a BFC to the coumarin derivative.
Part A: Conjugation of a Bifunctional Chelator to the Coumarin Derivative
-
Synthesize a derivative of the 3-substituted 4-hydroxycoumarin with a functional group (e.g., amine, carboxylic acid) suitable for conjugation.
-
Select an appropriate bifunctional chelator (e.g., an N-hydroxysuccinimide ester of a chelator like MAG3 or a tetraamine-based chelator).[9][11]
-
Perform the conjugation reaction between the functionalized coumarin derivative and the BFC according to established bioconjugation protocols.
-
Purify the coumarin-chelator conjugate using standard chromatographic techniques.
Part B: Radiolabeling with 99mTc
Materials:
-
Coumarin-chelator conjugate
-
[99mTc]pertechnetate eluted from a 99Mo/99mTc generator
-
Stannous chloride (reducing agent)
-
Saline solution
-
Reaction vial
-
Purification and quality control systems as described in Protocol 1
Procedure:
-
In a sterile, nitrogen-purged reaction vial, add a solution of the coumarin-chelator conjugate.
-
Add a solution of stannous chloride.
-
Add the [99mTc]pertechnetate solution.
-
Incubate the reaction mixture at room temperature or with gentle heating, as required by the specific chelator.
-
Purify the [99mTc]labeled coumarin derivative using a suitable method such as size-exclusion chromatography or reversed-phase HPLC.
-
Perform quality control to determine radiochemical purity and stability.
Protocol 3: Carbon-14 Labeling of Warfarin
This protocol is based on the classical synthesis of warfarin, a prominent 3-substituted 4-hydroxycoumarin, and involves the incorporation of a Carbon-14 labeled precursor.[12][13]
Materials:
-
4-hydroxycoumarin
-
Benzalacetone (with 14C at a desired position, e.g., in the acetyl group, which would require custom synthesis from a precursor like [14C]acetic anhydride) or a precursor for its synthesis. A classic synthesis of racemic warfarin is through the Michael condensation of 4-hydroxycoumarin and benzalacetone.[12]
-
Catalyst (e.g., piperidine for base catalysis)[12]
-
Purification system (e.g., recrystallization, HPLC)
Procedure:
-
The synthesis of [14C]warfarin can be achieved through a Michael condensation reaction.[12]
-
In a reaction flask, dissolve 4-hydroxycoumarin and the 14C-labeled benzalacetone in a suitable solvent such as methanol.
-
Add a catalytic amount of a base like piperidine.
-
Reflux the reaction mixture for several hours (e.g., 20 hours in methanol for higher yields).[12]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and isolate the crude [14C]warfarin.
-
Purify the product by recrystallization or preparative HPLC.
-
Confirm the identity and determine the radiochemical purity and specific activity of the final product.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC):
-
System: A reversed-phase C18 column is commonly used for the purification and analysis of coumarin derivatives.[8]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically employed.
-
Detection: A UV detector and a radioactivity detector are used in series to determine both chemical and radiochemical purity.[14]
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates are generally suitable.[8]
-
Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can be used. The exact composition should be optimized to achieve good separation.
-
Detection: The spots can be visualized under UV light, and the radioactivity can be quantified using a radio-TLC scanner.
Radiochemical Purity: This is a critical parameter and should be determined to ensure that the radioactivity is associated with the desired compound. It is typically expressed as a percentage of the total radioactivity. HPLC is generally preferred over TLC for detecting impurities from radiolysis.
Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or mCi/mg). It is an important parameter for receptor binding studies and in vivo imaging.
Safety Precautions
All work with radioactive materials must be conducted in a designated and properly equipped radiochemical laboratory. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All radioactive waste must be disposed of according to institutional and national regulations.
References
- 1. Effect of chelators on the pharmacokinetics of (99m)Tc-labeled imaging agents for the prostate-specific membrane antigen (PSMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition and Selective Radiotheranostic Effect: Synthesis, 2D & 3D QSAR, Molecular Dynamics, In Vitro Cytotoxicity, Radioiodination, and Biodistribution Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (99m)Tc and (111)In-labeling of small biomolecules: bifunctional chelators and related coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Radioiodination of 2,3-dimethyl-4H-furo[3,2-c]coumarin and biological evaluation in solid tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition and Selective Radiotheranostic Effect: Synthesis, 2D & 3D QSAR, Molecular Dynamics, In Vitro Cytotoxicity, Radioiodination, and Biodistribution Studies | MDPI [mdpi.com]
- 8. Separation of coumarins from Archangelica officinalis in high-performance liquid chromatography and thin-layer chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling Biomolecules with Radiorhenium - a Review of the Bifunctional Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetraamine-derived bifunctional chelators for technetium-99m labelling: synthesis, bioconjugation and evaluation as targeted SPECT imaging probes for GRP-receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. synthesis [ch.ic.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarins: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3-functionalized 4-hydroxycoumarin derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticoagulant, anti-HIV, anticancer, and antioxidant properties.[1][2] The protocols outlined below focus on a catalyst-free, microwave-assisted three-component domino reaction, offering a green and efficient approach to synthesizing these valuable scaffolds.[1][3]
I. Introduction
4-Hydroxycoumarin and its derivatives are a prominent class of heterocyclic compounds found in many natural products and synthetic molecules with diverse pharmacological activities.[2][4][5] The functionalization at the C3 position of the 4-hydroxycoumarin core is particularly important for modulating its biological effects.[2] Traditional multi-step synthetic methods for these derivatives often involve tedious purification steps, harsh reaction conditions, and extended reaction times. The one-pot, multi-component reaction (MCR) strategy presented here overcomes these limitations by combining multiple synthetic steps into a single operation, leading to higher efficiency, atom economy, and environmental friendliness.[1]
This protocol describes a concise and efficient one-pot synthesis of 3-functionalized 4-hydroxycoumarin derivatives via a three-component domino reaction of 4-hydroxycoumarin, a phenylglyoxal derivative, and an aminocyclopent-2-enone or aminofuran-2(5H)-one derivative under catalyst-free and microwave irradiation conditions.[1][3] This method also incorporates a group-assisted purification process, which simplifies product isolation by avoiding traditional recrystallization and chromatographic techniques.[1]
II. Reaction Scheme and Workflow
The general synthetic scheme involves the reaction of 4-hydroxycoumarin (1), a substituted phenylglyoxal monohydrate (2), and a 3-arylaminocyclopent-2-enone (3) or 4-arylaminofuran-2(5H)-one (5) in ethanol under microwave irradiation.
Caption: General one-pot synthesis of 3-functionalized 4-hydroxycoumarins.
The experimental workflow for this synthesis is straightforward and can be completed rapidly.
Caption: Experimental workflow for the one-pot synthesis.
III. Data Presentation: Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives
The following tables summarize the yields and melting points for a range of synthesized 3-functionalized 4-hydroxycoumarin derivatives using the described one-pot microwave-assisted protocol.[1][3]
Table 1: Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives (4)
| Entry | Phenylglyoxal (2) Ar | 3-Arylaminocyclopent-2-enone (3) Ar' | Product | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | 4-CH₃C₆H₄ | 4a | 95 | 178–180 |
| 2 | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 4b | 92 | 165–167 |
| 3 | 4-OCH₃C₆H₄ | 4-CH₃C₆H₄ | 4c | 89 | 158–160 |
| 4 | 4-FC₆H₄ | 4-CH₃C₆H₄ | 4d | 93 | 171–173 |
| 5 | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 4e | 85 | 163–165 |
| 6 | 4-BrC₆H₄ | 4-CH₃C₆H₄ | 4f | 82 | 161–162 |
| 7 | C₆H₅ | 4-OCH₃C₆H₄ | 4g | 90 | 185–187 |
| 8 | 4-CH₃C₆H₄ | 4-OCH₃C₆H₄ | 4h | 88 | 172–174 |
| 9 | 4-OCH₃C₆H₄ | 4-OCH₃C₆H₄ | 4i | 85 | 169–171 |
| 10 | 4-FC₆H₄ | 4-OCH₃C₆H₄ | 4j | 91 | 175–177 |
| 11 | 4-BrC₆H₄ | 4-OCH₃C₆H₄ | 4k | 77 | 161–162 |
Table 2: Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives (6)
| Entry | Phenylglyoxal (2) Ar | 4-Arylaminofuran-2(5H)-one (5) Ar' | Product | Yield (%) | m.p. (°C) |
| 1 | C₆H₅ | 4-CH₃C₆H₄ | 6a | 91 | 168–170 |
| 2 | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 6b | 88 | 159–161 |
| 3 | 4-OCH₃C₆H₄ | 4-CH₃C₆H₄ | 6c | 85 | 151–153 |
| 4 | 4-FC₆H₄ | 4-CH₃C₆H₄ | 6d | 89 | 163–165 |
| 5 | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 6e | 83 | 155–157 |
| 6 | 4-BrC₆H₄ | 4-CH₃C₆H₄ | 6f | 80 | 148–150 |
| 7 | 4-BrC₆H₄ | 4-OCH₃C₆H₄ | 6g | 77 | 155–157 |
IV. Experimental Protocols
A. General Procedure for the Synthesis of 3-Functionalized 4-Hydroxycoumarin Derivatives (4 and 6)
-
To a 10 mL microwave initiator reaction vial, add 4-hydroxycoumarin (1) (0.5 mmol), the appropriate substituted phenylglyoxal monohydrate (2) (0.5 mmol), and the corresponding 3-arylaminocyclopent-2-enone (3) or 4-arylaminofuran-2(5H)-one (5) (0.5 mmol).[1]
-
Add anhydrous ethanol (2 mL) to the vial.
-
Seal the reaction vial and pre-stir the mixture for 15 seconds.
-
Irradiate the reaction mixture in a microwave synthesizer for 30 minutes at 100 °C with high absorption and a fixed hold time.[1]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the purified product under vacuum to yield the final 3-functionalized 4-hydroxycoumarin derivative.
B. Characterization Data for Representative Compounds
-
3-(2-Oxo-1-(5-oxo-2-(p-tolylamino)cyclopent-1-en-1-yl)-2-phenylethyl)-4-hydroxy-2H-chromen-2-one (4a):
-
White solid, yield 95%, m.p. 178–180 °C.[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ 10.25 (s, 1H, OH), 7.80–7.21 (m, 14H, NH + ArH), 6.05 (s, 1H, CH), 3.01–2.95 (m, 1H, CH₂), 2.70–2.64 (m, 1H, CH₂), 2.44–2.37 (m, 2H, CH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ 203.5, 196.3, 177.0, 165.0, 163.6, 152.0, 137.8, 135.5, 132.8, 132.2, 129.7, 128.5, 128.4, 126.3, 124.0, 123.8, 123.6, 117.7, 116.0, 111.4, 89.7, 40.8, 31.7, 26.8, 20.5.
-
HRMS (ESI) m/z: Calcd. for C₃₀H₂₄NO₅ [M + H]⁺ 478.1654. Found 478.1651.
-
-
3-(2-(4-Bromophenyl)-2-oxo-1-(5-oxo-2-(p-tolylamino)cyclopent-1-en-1-yl)ethyl)-4-hydroxy-2H-chromen-2-one (4k):
-
Brown solid, yield 77%, m.p. 161–162 °C.[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ 10.27 (s, 1H, OH), 7.75–7.69 (m, 3H, NH + ArH), 7.63–7.24 (m, 10H, ArH), 6.09 (s, 1H, CH), 3.02–2.96 (m, 1H, CH₂), 2.71–2.65 (m, 1H, CH₂), 2.45–2.38 (m, 2H, CH₂), 2.31 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ 203.5, 195.6, 177.0, 165.0, 163.5, 152.0, 135.6, 135.4, 132.2, 131.2, 139.8, 129.7, 126.3, 124.0,123.8, 123.6, 117.7, 116.0, 111.4, 89.7, 40.3, 31.7, 26.8, 20.5.[1]
-
HRMS (ESI) m/z: Calcd. for C₂₉H₂₃BrNO₅ [M + H]⁺ 544.0760. Found 544.0762.[1]
-
-
3-(2-(4-Bromophenyl)-1-(4-((4-methoxyphenyl)amino)-2-oxo-2,5-dihydrofuran-3-yl)-2-oxoethyl)-4-hydroxy-2H-chromen-2-one (6g):
-
White solid, yield 77%, m.p. 155–157 °C.[1]
-
¹H NMR (400 MHz, DMSO-d₆) δ 9.27 (s, 1H, OH), 7.93–7.70 (m, 3H, NH + ArH), 7.73–6.90 (m, 10H, ArH), 5.86(s, 1H, CH), 5.05 (d, J = 15.6 Hz, 1H, CH₂), 4.95 (d, J = 16.0 Hz, 1H, CH₂), 3.73 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ 195.1, 175.2, 163.7, 163.1, 162.6, 156.5, 152.0, 135.5, 132.4, 131.6, 131.3, 129.5, 126.4, 124.1, 123.6, 123.2, 116.3, 114.6, 104.2, 91.7, 66.3, 55.2, 40.7.[1]
-
HRMS (ESI) m/z: Calcd. for C₂₈H₂₁BrNO₇ [M + H]⁺ 562.0501. Found 562.0493.[1]
-
V. Applications in Drug Development
The 3-functionalized 4-hydroxycoumarin scaffold is a privileged structure in medicinal chemistry.[5] Derivatives have shown a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.
-
Anticoagulant Activity: Warfarin and other 4-hydroxycoumarin derivatives are well-known vitamin K antagonists used as anticoagulants.[2][4] The synthesized compounds can be screened for their potential as novel antithrombotic agents.
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.[2] These compounds can serve as leads for the development of new anticancer drugs.
-
Anti-HIV Activity: 4-Hydroxycoumarins have been identified as inhibitors of HIV protease, a key enzyme in the viral life cycle.[1]
-
Antibacterial and Antifungal Activity: The coumarin nucleus is present in many natural and synthetic compounds with antimicrobial properties.[4][5]
-
Antioxidant and Anti-inflammatory Activity: Many coumarin derivatives exhibit significant antioxidant and anti-inflammatory effects.[1]
The one-pot synthesis described herein provides a rapid and efficient means to generate libraries of diverse 3-functionalized 4-hydroxycoumarins for high-throughput screening and lead optimization in various drug discovery pipelines.
References
- 1. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the reaction yield of 4-phenylcoumarin synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylcoumarin, a key structural motif in many biologically active compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Issue 1: Low Yield in this compound Synthesis
Q: My this compound synthesis is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors, including incomplete reactions, suboptimal catalyst activity, and the presence of moisture. A systematic approach to troubleshooting can help identify and resolve the issue.
Troubleshooting Workflow for Low Yield
Technical Support Center: Purification of 4-Phenylcoumarin Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of 4-phenylcoumarin derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The main difficulties in purifying this compound derivatives stem from their inherent structural properties. These challenges often include:
-
Low Solubility: Many this compound derivatives exhibit poor solubility in common organic solvents, making techniques like recrystallization challenging.
-
Presence of Isomers: The synthesis of 4-phenylcoumarins can result in a mixture of ortho-, meta-, and para-isomers of the phenyl ring, which have very similar physical properties, making them difficult to separate.[1][2]
-
Co-eluting Impurities: Byproducts from the synthesis, such as starting materials or side-reaction products, often have polarities similar to the desired this compound derivative, leading to co-elution during chromatographic purification.
-
Oiling Out During Recrystallization: Instead of forming crystals, the compound may separate from the solution as an oil, which can trap impurities.[3][4]
Q2: What are the most effective purification techniques for this compound derivatives?
A2: The most commonly employed and effective purification methods are:
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase.[5]
-
Recrystallization: When a suitable solvent is found, recrystallization can yield highly pure crystalline products.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, such as isomer separation or removal of trace impurities, preparative HPLC offers higher resolution.[6][7]
-
Acid-Base Extraction: For derivatives with acidic or basic functional groups, a liquid-liquid extraction using aqueous acid or base can be an effective initial purification step to remove neutral impurities.[5]
Q3: How does the substitution on the phenyl ring affect purification?
A3: Substituents on the 4-phenyl ring can significantly influence the polarity, solubility, and crystalline nature of the derivative. For instance, polar substituents like hydroxyl or nitro groups will increase the compound's polarity, affecting its retention in normal-phase chromatography and its solubility in polar solvents. Bulky substituents may hinder crystal packing, making recrystallization more difficult. The position of the substituent (ortho, meta, or para) also impacts the molecule's overall shape and dipole moment, which can be exploited for chromatographic separation.[8]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during the purification of this compound derivatives.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The melting point of your compound is lower than the boiling point of the solvent.[3] | - Use a solvent with a lower boiling point. - Add slightly more of the "good" solvent in a mixed-solvent system to lower the saturation temperature.[4] - Try cooling the solution more slowly. |
| Low or no crystal formation upon cooling. | - Too much solvent was used.[9] - The solution is supersaturated and requires nucleation.[9] | - Reduce the solvent volume by evaporation. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.[3] - Premature crystallization occurred during hot filtration.[10] | - Cool the crystallization mixture in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated before filtering the hot solution.[10] |
| Colored impurities remain in the crystals. | The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration.[3] - A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the desired compound from an impurity (co-elution). | - The polarity of the eluent is too high or too low. - The stationary phase is not providing sufficient selectivity. | - Optimize the eluent system by gradually changing the solvent ratio. - Try a different stationary phase (e.g., alumina instead of silica gel).[5] - Consider using preparative HPLC for better resolution. |
| Streaking or tailing of the compound on the column. | - The sample is too concentrated. - The compound is interacting strongly with the stationary phase (e.g., acidic protons with silica gel). | - Dilute the sample before loading it onto the column. - Add a small amount of a modifier to the eluent (e.g., 0.5% acetic acid for acidic compounds).[3] |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. A gradient elution may be necessary. |
| Cracking of the silica gel bed. | The column was allowed to run dry. | - Always keep the silica gel covered with solvent. Ensure the column is packed properly as a uniform slurry.[3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound derivative. Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, ethyl acetate, toluene, and hexane, or mixtures thereof.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a glass column with a cotton plug at the bottom. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization (Ethanol) | 85 | 98 | 70 | High purity, simple procedure | Solvent selection can be difficult, potential for low yield |
| Column Chromatography (Silica Gel, Hexane:EtOAc) | 85 | 95 | 80 | Good for complex mixtures, scalable | Can be time-consuming, requires solvent |
| Preparative HPLC (C18, Acetonitrile:Water) | 95 | >99 | 90 | Excellent for isomer separation, high purity | Requires specialized equipment, smaller scale |
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. allen.in [allen.in]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 8. Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing 4-Arylcoumarin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-arylcoumarins. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Pechmann Condensation
Question 1: I am getting a low yield in my Pechmann condensation for 4-arylcoumarin synthesis. What are the possible causes and solutions?
Answer:
Low yields in the Pechmann condensation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Choice and Activity: The choice and concentration of the acid catalyst are critical.[1] Strong acids like sulfuric acid, or Lewis acids like zinc chloride are commonly used.[1] Ensure your catalyst is active and not degraded, especially if it's hygroscopic (e.g., anhydrous zinc chloride).[1] Consider using a fresh batch of catalyst.
-
Reaction Conditions:
-
Temperature: The optimal temperature can vary. For reactive phenols, milder conditions may suffice, while less reactive ones might require higher temperatures (e.g., 110-170°C).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Solvent: While solvent-free conditions are often employed to simplify the procedure and work-up, using an inert, high-boiling solvent can help control the reaction temperature more accurately and minimize side reactions.[1][3][4]
-
Reaction Time: Incomplete reactions due to insufficient time will lower the yield. Optimize the reaction time by monitoring its progress.
-
-
Reactant Quality and Ratio:
-
Purity: Impurities in your phenol or β-ketoester can inhibit the reaction.[1] Ensure you are using high-purity starting materials.
-
Molar Ratio: An improper molar ratio of phenol to β-ketoester can lead to an incomplete reaction.[2] While a 1:1 ratio is typical, a slight excess of one reactant can sometimes improve the yield.[2]
-
-
Moisture Contamination: Anhydrous conditions are often crucial.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents if applicable.
Question 2: I am observing the formation of unwanted side products in my Pechmann reaction. How can I minimize them?
Answer:
Side product formation, such as the isomeric chromones, is a common issue.[2] Here are some strategies to improve selectivity:
-
Catalyst Selection: Milder catalysts can sometimes prevent the formation of undesired products.[1] Several modern catalysts have been developed to improve yields and reduce side reactions.
-
Temperature Control: High reaction temperatures can sometimes lead to the formation of intractable tars or by-products.[1] Running the reaction at a lower temperature for a longer duration might be beneficial.[1]
-
Solvent-Free vs. Solvent-Based: While solvent-free reactions are popular for being environmentally friendly, using a solvent can provide better control over the reaction conditions and potentially reduce side reactions.[3][4]
Wittig-Type Olefination
Question 3: My Wittig reaction for 4-arylcoumarin synthesis is not proceeding or giving a very low yield. What should I check?
Answer:
Failure of the Wittig reaction can be attributed to several factors related to the reagents and reaction conditions:
-
Ylide Formation: The first critical step is the formation of the phosphonium ylide.
-
Base Strength: A strong base (e.g., n-butyllithium) is required to deprotonate the phosphonium salt.[5] Ensure your base is not quenched by moisture or acidic impurities.
-
Alkyl Halide Reactivity: The phosphonium salt is prepared from an alkyl halide. The reaction follows an SN2 mechanism, so primary halides are preferred over secondary ones.[6]
-
-
Carbonyl Reactivity: The reaction works well with aldehydes and ketones. Esters and amides are generally not suitable.[7]
-
Reaction Conditions:
-
Anhydrous Conditions: Wittig reagents are sensitive to water and protic solvents. Ensure your reaction is carried out under strictly anhydrous conditions.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. For instance, in some cases, DMF has been shown to favor aromatic electrophilic substitution over the intramolecular Wittig reaction.[8]
-
-
Steric Hindrance: Significant steric hindrance around the carbonyl group or the ylide can impede the reaction.
Suzuki Coupling
Question 4: I'm having trouble with my Suzuki coupling reaction to synthesize 4-arylcoumarins. What are the key parameters to optimize?
Answer:
Optimizing Suzuki coupling reactions involves fine-tuning several parameters:[9]
-
Catalyst System:
-
Base: The selection and concentration of the base are critical. Common bases include Na₂CO₃, K₂CO₃, and others.
-
Solvent: The choice of solvent (e.g., THF, DMF) can influence the reaction rate and yield.[10][11]
-
Temperature: The reaction temperature needs to be optimized. Insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
Reactant Quality: Ensure the arylboronic acid and the coumarin precursor (e.g., 4-chloro or 4-tosylcoumarin) are of high purity.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic methods for preparing 4-arylcoumarins?
4-Arylcoumarins, also known as neoflavones, can be synthesized through several versatile and efficient approaches.[3][12] The most common methods include:
-
Pechmann Condensation: This is a classical and widely used method involving the acid-catalyzed condensation of a phenol with a β-keto-carboxylic acid or its ester.[3][12]
-
Wittig-Type Olefination: This method involves the reaction of a 2-hydroxybenzophenone with a phosphonium ylide, leading to the formation of the C3-C4 double bond and subsequent intramolecular lactonization.[3]
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between a 4-substituted coumarin (e.g., 4-chloro, 4-bromo, or 4-tosylcoumarin) and an arylboronic acid is an efficient way to introduce the aryl group at the C4 position.[13][14]
-
Perkin Reaction: This method involves the condensation of a salicylaldehyde derivative with an acid anhydride and its corresponding sodium salt.[15][16]
FAQ 2: How can I improve the yield and purity of my final 4-arylcoumarin product?
Improving yield and purity involves optimizing the reaction and purification steps:
-
Reaction Optimization: As detailed in the troubleshooting guides, optimizing parameters like catalyst, solvent, temperature, and reactant ratios for your specific substrate is key.
-
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid products.[3][4] The choice of solvent is critical for successful recrystallization.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.
-
Acid-Base Extraction: For products with acidic or basic functionalities, an acid-base extraction can be an effective preliminary purification step. For example, dissolving the crude product in a sodium hydroxide solution and then re-precipitating it by adding acid can remove non-acidic impurities.[1]
-
FAQ 3: Are there any "green" or environmentally friendly methods for synthesizing 4-arylcoumarins?
Yes, there is a significant trend towards developing more environmentally benign synthetic protocols. Key "green" approaches include:
-
Solvent-Free Reactions: Many modern Pechmann condensations are carried out under solvent-free conditions, which simplifies the experimental and work-up procedures, reduces waste, and saves energy.[3][4]
-
Mechanochemical Synthesis: Using a ball mill for the Pechmann condensation is an example of a mechanochemical method that avoids the use of hazardous solvents and can lead to shorter reaction times and high yields.[17]
-
Reusable Catalysts: The development of solid acid catalysts or recyclable catalysts contributes to greener synthesis by simplifying catalyst separation and reducing waste.
Data Presentation: Comparison of Synthetic Methods
| Method | Typical Reactants | Catalyst/Reagent | Typical Conditions | Yield Range (%) | Advantages | Common Issues |
| Pechmann Condensation | Phenol, β-ketoester | H₂SO₄, p-TsOH, FeCl₃, etc.[3][18] | Solvent-free or high-boiling solvent, elevated temp. | 60-99[19][20] | Simple, one-pot, often high yields. | Harsh conditions, side products (chromones).[1][2] |
| Wittig-Type Olefination | 2-Hydroxybenzophenone, Phosphonium ylide | Strong base (e.g., n-BuLi) | Anhydrous solvent (e.g., Toluene), reflux. | Good to excellent | Generality and effectiveness.[3] | Requires anhydrous conditions, ylide preparation. |
| Suzuki Coupling | 4-Halocoumarin/4-Tosylcoumarin, Arylboronic acid | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃)[11] | Anhydrous solvent (e.g., THF), 60°C.[11] | Good to excellent | Mild conditions, broad substrate scope. | Catalyst cost, removal of metal residues. |
| Perkin Reaction | Salicylaldehyde, Acid anhydride | Sodium or potassium salt of the acid | High temperature (e.g., 180°C).[15] | Moderate to good | Access to cinnamic acid derivatives.[16] | High temperatures, sometimes low yields.[21] |
Experimental Protocols
Protocol 1: Pechmann Condensation for 4-Arylcoumarin Synthesis (General Procedure)
-
In a round-bottom flask, combine the phenol (1.0 mmol), the β-ketoester (1.0-1.2 mmol), and the acid catalyst (e.g., p-TsOH, 10 mol%).
-
If performing a solvent-free reaction, heat the mixture at the optimized temperature (e.g., 80-130°C) with stirring for the determined reaction time (e.g., 1-4 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Wittig-Type Olefination for 4-Arylcoumarin Synthesis (General Procedure)
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate phosphonium salt in anhydrous THF. Cool the solution to 0°C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.
-
Wittig Reaction: To the ylide solution, add a solution of the 2-hydroxybenzophenone in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for the optimized time (e.g., 6-12 hours), monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Suzuki Coupling for 4-Arylcoumarin Synthesis (General Procedure)
-
To a reaction vessel, add the 4-substituted coumarin (e.g., 4-tosylcoumarin, 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 mmol).
-
Add the anhydrous solvent (e.g., THF).
-
Heat the mixture at the optimized temperature (e.g., 60°C) under an inert atmosphere until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for Pechmann condensation.
Caption: Decision tree for troubleshooting low yields.
Caption: Simplified mechanism of the Wittig reaction for coumarin synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Synthesis of 4-Arylcoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig Reaction Practice Problems [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic Electrophilic Substitution vs. Intramolecular Wittig Reaction: Vinyltriphenylphosphonium Salt Mediated Synthesis of 4-Carboxyalkyl-8-formyl Coumarins [organic-chemistry.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Synthesis of 4-Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Recent Advances in Synthesis of 4-Arylcoumarins | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. scienceinfo.com [scienceinfo.com]
- 17. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
minimizing side product formation in 4-hydroxycoumarin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side product formation during the synthesis of 4-hydroxycoumarin.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4-hydroxycoumarin, offering potential causes and actionable solutions.
Issue 1: Low Yield of 4-Hydroxycoumarin
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For syntheses involving sodium and acetylsalicylic acid esters, the optimal temperature range can be between 220 and 280 °C to maximize the yield.[1] |
| Side Reactions | The formation of by-products such as salicylic acid can significantly reduce the yield.[1] The choice of solvent and temperature is crucial. Using a high-boiling, inert solvent can help maintain precise temperature control and minimize side reactions.[1] For the Pechmann condensation, employing milder catalysts or reaction conditions can prevent the formation of undesired products.[1] |
| Suboptimal Catalyst | The type and amount of catalyst can dramatically affect reaction efficiency. For the synthesis from phenol and malonic acid, a mixture of anhydrous zinc chloride and phosphorus oxychloride is commonly used.[1] The molar ratio of the catalyst to the reactants should be optimized. Modern approaches often utilize solid acid catalysts for easier separation and improved yields. |
| Moisture Contamination | Anhydrous conditions are often critical, especially when using reagents like zinc chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactants should be stored in desiccators.[1] |
| Poor Quality of Reactants | Impurities in the starting materials can inhibit the reaction. Use purified reactants, ensuring high purity of phenol and malonic acid, for example.[1] |
Issue 2: Formation of Isomeric Chromone Side Products in Pechmann Condensation
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst | The catalyst may be favoring the competing Simonis chromone cyclization. It is recommended to use a Brønsted acid catalyst like concentrated sulfuric acid, polyphosphoric acid (PPA), or Amberlyst-15, which are known to favor coumarin formation.[2] Avoid using phosphorus pentoxide (P₂O₅) as it preferentially yields the isomeric chromone.[2] |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for efficient cyclization or too high, leading to degradation. Optimize the temperature based on the reactivity of the phenol. For activated phenols like resorcinol, milder conditions may suffice, while less reactive phenols may require higher temperatures (e.g., 110-170°C).[2] |
Issue 3: Formation of Acidic By-products (e.g., Salicylic Acid)
| Potential Cause | Recommended Solution |
| Hydrolysis of Starting Materials or Product | In syntheses starting from acetylsalicylic acid esters, hydrolysis can lead to the formation of salicylic acid, especially at lower temperatures (160-175°C).[2] To minimize this, conduct the reaction at a higher temperature (220-280°C) in an inert solvent like mineral oil.[2] |
| Side Reactions of Malonic Acid Derivatives | In syntheses using phenol and malonic acid, side reactions can generate acidic impurities. Utilizing Meldrum's acid as a malonic acid equivalent can lead to cleaner reactions.[2] The intermediate 3-oxo-3-phenoxypropanoic acid can be isolated and then cyclized using Eaton's reagent or PPA to improve purity.[2] |
Data Summary of Synthetic Routes
The following tables summarize reaction conditions and yields for common synthetic routes to 4-hydroxycoumarin, providing a basis for comparison and optimization.
Table 1: Pechmann Condensation of Phenol with β-Ketoesters
| Phenol | β-Ketoester | Catalyst | Temperature (°C) | Yield (%) |
| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | 110 | High |
| Phenol | Ethyl Acetoacetate | Conc. H₂SO₄ | Room Temp | ~88 |
| 3-Aminophenol | Ethyl Acetoacetate | Sulfated Zirconia | 110 | ~100 |
Table 2: Synthesis from o-Hydroxyacetophenone and Diethyl Carbonate
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium Hydride | Toluene | 120 | 77-85 | [2] |
| Sodium Ethoxide | Toluene | - | ~45 | [2] |
Table 3: Synthesis from Phenol and Malonic Acid Derivatives
| Malonic Acid Derivative | Cyclization Agent | Temperature (°C) | Yield (%) | Reference |
| Malonic Acid | ZnCl₂ / POCl₃ | - | 64 | [2][3] |
| Meldrum's Acid | Eaton's Reagent | 90 (step 1) | 75 (overall) | [2][4] |
| Meldrum's Acid | PPA | 90 (step 1) | 48 (overall) | [2][4] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 4-Hydroxycoumarin via Meldrum's Acid
This two-step protocol is adapted from methods known to produce high yields and purity.[2][4]
Step 1: Synthesis of 3-oxo-3-phenoxypropanoic acid
-
In a round-bottom flask, mix phenol (1 equivalent) and Meldrum's acid (1 equivalent).
-
Heat the mixture under solvent-free conditions at 90°C with stirring for 4-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The resulting solid is 3-oxo-3-phenoxypropanoic acid, which can be used in the next step without further purification.
Step 2: Cyclization to 4-hydroxycoumarin
-
Carefully add the crude 3-oxo-3-phenoxypropanoic acid from Step 1 to Eaton's reagent (a 7.7 wt% solution of P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) with stirring.[2]
-
Heat the mixture to 80-100°C and stir for 1-2 hours.[2]
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-hydroxycoumarin.
Protocol 2: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid
This protocol is based on the reaction described by Shah et al.[1]
Materials:
-
Phenol
-
Malonic acid
-
Anhydrous zinc chloride (ZnCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
10% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place an equimolar amount of phenol and malonic acid.
-
Add a double to triple molar amount of anhydrous zinc chloride and phosphorus oxychloride to the flask.[1]
-
Heat the reaction mixture in a water bath for the recommended time (e.g., 12 hours) with stirring.
-
After cooling, carefully pour the reaction mixture into ice water to decompose the complex. A solid precipitate of crude 4-hydroxycoumarin will form.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a 10% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with hydrochloric acid to precipitate the 4-hydroxycoumarin.[1]
Visualizations
References
troubleshooting fluorescence quenching in coumarin-based probes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching in coumarin-based probes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, leading to unexpected fluorescence quenching or anomalous results.
Q1: My fluorescence signal is significantly lower than expected or completely absent. What are the common causes?
A weak or absent signal can stem from several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer or microscope are correctly set for your specific coumarin derivative. These values can be sensitive to the solvent environment.[1][2][3]
-
Probe Degradation: Coumarin probes can be sensitive to light and temperature. Improper storage may lead to degradation and a loss of fluorescence.[3] Always store probes as recommended by the manufacturer, typically protected from light at low temperatures.
-
High Probe Concentration (Self-Quenching): At high concentrations, coumarin molecules can aggregate, leading to self-quenching or aggregation-caused quenching (ACQ), which reduces the overall fluorescence signal.[1][2][4] It's crucial to perform a concentration titration to find the optimal range for your experiment.[3]
-
Presence of Quenchers: Components in your sample or buffer, such as heavy metal ions (e.g., Cu²⁺), halides, or other organic molecules, can act as quenchers, decreasing the fluorescence intensity through various mechanisms.[1][5]
-
Solvent and pH Effects: The fluorescence of many coumarin probes is highly sensitive to the local environment.[6] Changes in solvent polarity and pH can significantly alter the fluorescence quantum yield.[4][6][7] For instance, the fluorescence of 7-aminocoumarins can be influenced by hydrogen bonding and the formation of a twisted intramolecular charge-transfer (TICT) state in polar solvents.[6]
Q2: My fluorescence signal is rapidly decreasing over time while I'm taking measurements. What is happening?
This phenomenon is likely photobleaching , the irreversible photochemical destruction of the fluorophore by the excitation light.[8][9] This is a common issue, especially with high-intensity light sources used in fluorescence microscopy.[8]
To mitigate photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[8][9][10][11]
-
Minimize Exposure Time: Limit the sample's exposure to the excitation light. Use the shortest possible exposure times and employ shutters to block the light path when not actively acquiring data.[8][9][10][11]
-
Use Antifade Reagents: For fixed samples, use a commercially available antifade mounting medium. These reagents typically work by scavenging reactive oxygen species that contribute to photobleaching.[8][10][11]
-
Choose More Photostable Dyes: If photobleaching remains a significant problem, consider using a more photostable coumarin derivative or a different class of fluorophores if your experimental design allows.[9][11]
Q3: I'm observing inconsistent and non-reproducible fluorescence readings between experiments. What could be the cause?
A lack of reproducibility can be frustrating. Here are some common culprits:
-
Temperature Fluctuations: Fluorescence is a temperature-sensitive process. Higher temperatures can increase molecular collisions and non-radiative decay pathways, leading to decreased fluorescence intensity.[4] Using a temperature-controlled sample holder can ensure consistency.[4]
-
pH Variations: The fluorescence of many coumarin derivatives is pH-dependent.[4][10] Small, unmonitored shifts in the pH of your buffer between experiments can lead to significant variations in signal. Always use a well-buffered system and verify the pH.[4]
-
Solvent Evaporation: If you are using volatile solvents, evaporation can occur during the experiment, leading to an increase in the probe's concentration. This can introduce artifacts like the inner filter effect or aggregation-caused quenching.[4] Keep samples covered whenever possible.
-
Poor Cell Permeability or Uptake: In cell-based assays, inconsistent probe loading can lead to variable fluorescence. Factors like cell health, probe concentration, incubation time, and temperature can all affect probe uptake.[3][12]
Q4: How can I determine the mechanism of quenching affecting my probe?
Understanding the quenching mechanism can help in troubleshooting. The two primary types are static and dynamic quenching.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay. This process is temperature-dependent.
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
A Stern-Volmer analysis is a common method to investigate quenching mechanisms.[5][13] This involves measuring the fluorescence intensity at various quencher concentrations. By analyzing the Stern-Volmer plot, you can often distinguish between dynamic and static quenching.[5] Time-resolved fluorescence measurements can also provide definitive evidence, as dynamic quenching affects the excited-state lifetime, while static quenching does not.[5]
Quantitative Data Summary
The photophysical properties of coumarin probes are highly dependent on their structure and environment. The following tables provide a summary of typical spectral properties for some common coumarin derivatives.
Table 1: Spectral Properties of Selected Coumarin Derivatives
| Coumarin Derivative | Excitation Max (λ_ex) | Emission Max (λ_em) | Solvent/Environment | Reference |
| 7-Hydroxycoumarin | 320-400 nm | 440-460 nm | General Range | [1] |
| 7-Amino-4-methylcoumarin | ~350 nm | ~441 nm | Aqueous | [5] |
| 7-Hydroxy-4-methylcoumarin | ~325 nm | ~451 nm | Aqueous | [5] |
| Coumarin 6 | ~450 nm | ~505 nm | General Range | [8] |
| Coumarin 343 | 443-445 nm | 461-470 nm | Ethanol | [4] |
Note: These values are approximate and can shift based on the specific experimental conditions, particularly solvent polarity and pH.
Experimental Protocols
Protocol 1: General Fluorescence Quenching Assay
This protocol is designed to systematically assess the effect of a potential quencher on the fluorescence of a coumarin-based probe.
Materials:
-
Coumarin probe stock solution (e.g., in DMSO or ethanol)
-
Assay buffer (ensure it does not autofluoresce or interact with the probe)
-
Quencher stock solution
-
96-well black plates (for plate reader) or quartz cuvettes (for fluorometer)
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Prepare a working solution of the coumarin probe in the assay buffer. The final concentration should be in the linear range to avoid self-quenching (typically in the nM to low µM range).[1]
-
Set up your assay plate or cuvettes with the following controls:
-
Buffer Blank: Assay buffer only.
-
Probe Control (F₀): Coumarin probe working solution without any quencher.
-
Vehicle Control: Probe working solution with the same amount of the quencher's solvent as used in the test samples.
-
-
Add increasing concentrations of the quencher to the designated wells or cuvettes containing the probe working solution. Ensure the final volume is the same in all wells/cuvettes by adding assay buffer.
-
Incubate the samples if required for the interaction to occur. This should be done at a constant temperature and protected from light.
-
Measure the fluorescence intensity (F) using the optimal excitation and emission wavelengths for your coumarin probe.
-
Analyze the data:
-
Subtract the buffer blank reading from all other measurements.
-
Plot the fluorescence intensity (F) as a function of the quencher concentration ([Q]).
-
For a Stern-Volmer analysis, plot F₀/F versus [Q].
-
Protocol 2: Determining Optimal Excitation and Emission Wavelengths
These settings can be solvent-dependent, so it's good practice to determine them empirically in your specific assay buffer.
Materials:
-
Coumarin probe in your final assay buffer
-
Spectrofluorometer
-
Quartz cuvette
Procedure:
-
Excitation Scan:
-
Set the emission monochromator to an estimated emission maximum for your probe (e.g., 450 nm for a blue-green emitting coumarin).[2]
-
Scan a range of excitation wavelengths (e.g., 300 nm to 430 nm) and record the fluorescence intensity.[2]
-
The wavelength that gives the highest intensity is the optimal excitation wavelength (λ_ex).[2]
-
-
Emission Scan:
-
Final Settings: Use the determined λ_ex and λ_em for all subsequent measurements in that specific experimental system.[2]
Visual Guides
The following diagrams illustrate common troubleshooting workflows and the factors that can lead to fluorescence quenching.
Caption: A decision tree for troubleshooting a weak fluorescence signal.
Caption: Overview of pathways affecting coumarin probe fluorescence.
Caption: A generalized workflow for a fluorescence quenching assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Fluorescence Quenching of Coumarin Derivative under Steady State and Transient State Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-Phenylcoumarin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-phenylcoumarin in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and why is it a concern?
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.
-
Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier matrix.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range.
Q3: How do I choose the most suitable solubilization method for my experiment?
The selection of an appropriate solubilization strategy depends on several factors, including the required concentration of this compound, the experimental system (e.g., in-vitro cell culture, in-vivo animal model), and the potential for excipient-induced toxicity or interference with the assay. A decision-making workflow is provided below to guide your choice.
References
Technical Support Center: Enhancing the Stability of 4-Phenylcoumarin Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-phenylcoumarin compounds. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound compound is degrading in aqueous solution during my experiments. What are the likely causes?
A1: Degradation in aqueous media is a common issue and is typically caused by one or a combination of three main factors: pH-mediated hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The central lactone ring of the coumarin scaffold is an ester, which is susceptible to hydrolysis, particularly under alkaline (basic) pH conditions. This reaction opens the ring, rendering the compound inactive.[1] Phenolic compounds in general are often unstable at high pH.[2]
-
Oxidation: If your this compound has hydroxyl (-OH) groups on its phenolic rings, these are prone to oxidation.[3] This process can be accelerated by dissolved oxygen, trace metal ions, high pH, and exposure to light.[4]
-
Photodegradation: Many coumarin derivatives are sensitive to ultraviolet (UV) and visible light, which can provide the energy to initiate degradation reactions.[5][6][7] This is a critical factor in cell culture experiments where plates are often exposed to ambient light.
Q2: How can I prevent pH-dependent degradation of the lactone ring?
A2: The most effective strategy is to control the pH of your solution.
-
Use a Buffer System: Maintain the pH of your stock and working solutions within a stable range, typically acidic to neutral (pH < 7.5). Phenolic compounds are generally more stable at acidic pH levels. Common buffers include phosphate, citrate, or acetate buffers.[8]
-
Avoid Alkaline Conditions: Be cautious when using basic conditions for dissolution. While a slightly alkaline pH can sometimes improve the solubility of phenolic compounds, it significantly accelerates lactone hydrolysis and oxidation.[9] If you must use a basic solution to create a stock, neutralize it immediately when preparing your working dilutions.
Q3: My compound seems to be degrading even when protected from light and at a stable pH. What other factors could be at play?
A3: If photodegradation and hydrolysis have been ruled out, the most likely culprit is oxidation . Phenolic compounds are susceptible to oxidative degradation.[3][10]
Troubleshooting Oxidation:
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Add Antioxidants: For formulation studies, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).
-
Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
Q4: How can I improve the photostability of my this compound compound for cell culture assays or other light-exposed experiments?
A4: Protecting your compound from light is crucial.
-
Work in Low-Light Conditions: Perform dilutions and experimental setup under subdued lighting.
-
Use Amber or Opaque Containers: Store stock solutions and intermediates in amber glass vials or tubes wrapped in aluminum foil to block UV and visible light.
-
Protect Experimental Plates: During incubation for cell-based assays, keep plates in a dark incubator or cover them with an opaque lid or foil.
-
Formulation Strategies: For drug development, encapsulation into liposomes or nanoparticles can physically shield the compound from light.
Q5: The poor aqueous solubility of my compound is making stability studies difficult. How can I improve solubility while maintaining stability?
A5: Improving solubility is often linked to enhancing stability. The most effective method is forming an inclusion complex with cyclodextrins.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, significantly increasing their aqueous solubility and protecting them from hydrolysis and oxidation.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[12]
Table 1: Effect of Cyclodextrin Complexation on Stability Constants
| Guest Compound | Cyclodextrin Type | Log K (Stability Constant) | Reference |
| Amantadinium | β-CD | 3.9 ± 0.1 | [13] |
| Rimantadinium | β-CD | 5.1 ± 0.2 | [13] |
| Memantinium | β-CD | 3.3 ± 0.1 | [13] |
| Ibuprofen (pH 2.5) | β-CD | 3.75 | [14] |
| Ibuprofen (pH 5.5) | β-CD | 2.05 | [14] |
This table illustrates how the stability constant (K), a measure of the strength of the complex, varies with the guest molecule and conditions like pH. A higher Log K value indicates a more stable complex.
Key Experimental Protocols
Protocol 1: Photostability Testing (Adapted from ICH Q1B Guideline)
This protocol determines the intrinsic photostability of a this compound compound.[15][16]
1. Sample Preparation:
- Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, water with a co-solvent).
- Place the solution in chemically inert, transparent quartz cuvettes or glass vials.
- Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.
2. Light Exposure:
- Place the test and dark control samples in a photostability chamber.
- The light source should conform to ICH Q1B options, such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[17]
- Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[16][17][18]
3. Analysis:
- After exposure, analyze the contents of both the light-exposed and dark control samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).
- Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound. The dark control helps differentiate between thermal degradation and photodegradation.[5]
Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Capacity)
This assay measures the ability of a compound to scavenge free radicals, which is an indicator of its stability against oxidation.[19][20]
1. Reagent Preparation:
- DPPH Solution: Prepare a ~0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.[19][21]
- Test Compound Stock: Prepare a stock solution of your this compound compound (e.g., 1 mg/mL) in methanol. Create serial dilutions from this stock.
- Control: Use a known antioxidant like ascorbic acid or Trolox for comparison.
2. Assay Procedure:
- In a 96-well plate, add 20 µL of each compound dilution (and controls) to separate wells.[21]
- Add 200 µL of the DPPH working solution to each well and mix gently.[21]
- Incubate the plate in the dark at room temperature for 30 minutes.[19]
- Measure the absorbance at 517 nm using a microplate reader.[21]
3. Calculation:
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[19]
- Where Abs_control is the absorbance of the DPPH solution with methanol only.
- Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This method enhances the solubility and stability of hydrophobic compounds like 4-phenylcoumarins.[22][23]
1. Materials:
- This compound compound.
- Hydroxypropyl-β-cyclodextrin (HP-β-CD).
- Deionized water.
- Organic solvent (e.g., tertiary-butyl alcohol, ethanol).[24]
2. Kneading Method:
- Place a molar excess of HP-β-CD (e.g., 2:1 molar ratio of CD to drug) in a mortar.
- Add a small amount of water to form a thick paste.
- Gradually add the this compound powder to the paste and knead thoroughly for 30-45 minutes.[23]
- The resulting mixture should be sticky and homogeneous.
3. Drying and Purification:
- Dry the paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.
- Grind the dried complex into a fine powder.
- To remove any uncomplexed drug from the surface, wash the powder with a small amount of a non-polar solvent in which the complex is insoluble but the free drug has some solubility (e.g., hexane).
- Dry the final powder completely. The resulting complex can be characterized by FTIR, DSC, or NMR to confirm inclusion.
Visual Guides: Workflows and Pathways
Caption: Troubleshooting workflow for identifying and solving stability issues.
Caption: Strategies for enhancing the stability of this compound compounds.
Caption: Simplified pathway of alkaline hydrolysis of the coumarin lactone ring.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. (Open Access) Photodegradation of coumarin laser dyes. An unexpected singlet self-quenching mechanism. Technical report, 1 January-31 October 1982 (1983) | G. Jones | 2 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. alzet.com [alzet.com]
- 13. ajol.info [ajol.info]
- 14. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jordilabs.com [jordilabs.com]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. ikev.org [ikev.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. gpsrjournal.com [gpsrjournal.com]
- 23. oatext.com [oatext.com]
- 24. researchgate.net [researchgate.net]
resolving common issues in the scale-up of 4-phenylcoumarin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-phenylcoumarin production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis method for this compound?
A1: The Pechmann condensation is one of the most widely used and scalable methods for synthesizing 4-phenylcoumarins.[1][2][3][4] This one-pot reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester, in this case, ethyl benzoylacetate, to yield the this compound core structure. The reaction is favored for its use of readily available starting materials and generally good yields.[4][5]
Q2: What are the critical parameters to control during the scale-up of the Pechmann condensation for this compound synthesis?
A2: Several parameters are crucial for a successful scale-up:
-
Temperature: Precise temperature control is vital. Excursions in temperature can lead to the formation of byproducts and degradation of the desired product.[6]
-
Mixing: Efficient and homogenous mixing is essential to ensure uniform reaction rates and prevent localized overheating, especially in larger reactors.
-
Catalyst Concentration: The optimal catalyst-to-reactant ratio may need to be re-evaluated during scale-up to maintain reaction efficiency.
-
Water Content: The presence of water can deactivate acid catalysts and lead to unwanted side reactions. Using anhydrous reactants and solvents is recommended.
Q3: What are the common byproducts formed during the synthesis of this compound, and how can they be minimized?
A3: A common byproduct in the Pechmann condensation is the isomeric chromone.[7] The formation of this and other impurities can be minimized by:
-
Optimizing Reaction Conditions: Fine-tuning the reaction temperature and time can favor the formation of the desired coumarin over the chromone.
-
Choice of Catalyst: The type and concentration of the acid catalyst can influence the product distribution. Milder, solid acid catalysts are being explored to reduce byproduct formation and simplify workup.[4]
-
Purity of Starting Materials: Using high-purity phenol and ethyl benzoylacetate is crucial to prevent the introduction of impurities that can lead to side reactions.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: At a larger scale, purification strategies should be both effective and economical. Common methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity and yield.
-
pH Adjustment and Extraction: The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.[7]
-
Chromatography: While effective, column chromatography can be expensive and time-consuming for large quantities. It is typically reserved for high-purity applications or when other methods fail to remove specific impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.- Increase reaction time or temperature as needed, while monitoring for byproduct formation. |
| Poor mixing | - Ensure adequate agitation for the reactor volume to maintain a homogeneous mixture. | |
| Catalyst deactivation | - Use a fresh batch of catalyst or ensure the catalyst is properly activated and stored. | |
| High Levels of Impurities | Suboptimal reaction conditions | - Re-optimize the reaction temperature and catalyst concentration for the larger scale. |
| Presence of water | - Use anhydrous solvents and reactants. | |
| Impure starting materials | - Verify the purity of phenol and ethyl benzoylacetate before use. | |
| Difficult Product Isolation | Product oiling out during crystallization | - Adjust the solvent system or cooling rate to promote crystal formation. |
| Emulsion formation during extraction | - Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Pechmann Condensation
This protocol is a general guideline and may require optimization for specific substituted phenols.
Materials:
-
Phenol (10 mmol)
-
Ethyl benzoylacetate (11 mmol)
-
Concentrated Sulfuric Acid (5 mL)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, slowly add concentrated sulfuric acid to a mixture of phenol and ethyl benzoylacetate, keeping the temperature below 10°C with an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
| Parameter | Lab-Scale (10 mmol) | Pilot-Scale (1 mol) | Potential Issues at Scale-Up |
| Typical Yield | 75-85% | 60-75% | - Inefficient heat transfer leading to byproduct formation.- Non-homogeneous mixing causing incomplete reaction. |
| Reaction Time | 2-4 hours | 4-8 hours | - Slower reaction kinetics due to mass transfer limitations. |
| Purity (before recrystallization) | ~90% | 80-90% | - Increased levels of chromone and other byproducts. |
Visualizations
Caption: Experimental workflow for the Pechmann condensation synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound production.
References
Technical Support Center: Catalyst Selection for Enhanced 4-Hydroxycoumarin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to overcome common challenges in 4-hydroxycoumarin synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to improve reaction efficiency and product yield.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of 4-hydroxycoumarin, offering potential causes and actionable solutions.
Issue 1: Low Yield of 4-Hydroxycoumarin
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. For reactions involving sodium and acetylsalicylic acid esters, the optimal temperature can range from 220 to 280 °C.[1] |
| Side Reactions | The formation of by-products like salicylic acid can significantly lower the yield.[1] The choice of solvent and temperature is critical. Utilizing an inert, high-boiling solvent can help maintain precise temperature control and minimize side reactions.[1] For the Pechmann condensation, employing milder catalysts or reaction conditions can prevent the formation of undesired products.[1] |
| Suboptimal Catalyst | The type and amount of catalyst dramatically impact efficiency. For the synthesis from phenol and malonic acid, a mixture of anhydrous zinc chloride and phosphorus oxychloride is a common condensing agent.[1] The molar ratio of catalyst to reactants should be optimized. Modern approaches often utilize solid acid catalysts for easier separation and potentially higher yields.[1] |
| Moisture Contamination | Anhydrous conditions are often crucial, especially with reagents like zinc chloride or sodium metal. Ensure all glassware is thoroughly dried and use anhydrous solvents. Reactants should be stored in desiccators.[1] |
| Inefficient Base (for Claisen Condensation) | The selected base may not be strong enough to effectively deprotonate the starting material. Consider using a stronger base such as sodium hydride or sodium methoxide.[2] |
Issue 2: Product Purification Difficulties
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | If the reaction is incomplete, starting materials will contaminate the crude product. Ensure the reaction goes to completion by optimizing reaction time and temperature. Recrystallization is a common purification method; the choice of solvent is critical for separating 4-hydroxycoumarin from starting materials.[1] |
| Formation of Tars or Polymeric By-products | High reaction temperatures or highly acidic conditions can lead to the formation of intractable tars.[1] Running the reaction at a lower temperature for a longer duration may be beneficial. Using a solvent can also help prevent the solidification and charring of the reaction mixture.[1] |
| Co-precipitation of Impurities | Acidic impurities may co-precipitate with the product during crystallization. A multi-step purification process involving washing with a sodium carbonate or bicarbonate solution can help remove these impurities.[1] This is typically followed by recrystallization from a suitable solvent like ethanol or water.[1] |
Issue 3: Reaction Fails to Proceed
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The catalyst may have degraded due to improper storage or handling. Use a fresh batch of catalyst and ensure that moisture-sensitive catalysts like anhydrous zinc chloride are protected from humidity.[1] |
| Poor Quality of Reactants | Impurities in the starting materials can inhibit the reaction. Use purified reactants, ensuring high purity of starting materials like phenol and malonic acid.[1] |
| Incorrect Reaction Setup | Improper assembly of the reaction apparatus can lead to the loss of reagents or failure to maintain necessary conditions (e.g., an inert atmosphere).[1] Double-check the experimental setup to ensure all joints are properly sealed.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-hydroxycoumarin?
A1: The most prevalent methods include the Pechmann condensation of phenols with β-ketoesters, the reaction of phenol with malonic acid in the presence of a condensing agent, and the intramolecular Claisen condensation of acylsalicylic acid esters.[1]
Q2: How can I improve the yield of the Pechmann condensation for 4-hydroxycoumarin synthesis?
A2: To improve the yield, consider optimizing the following:
-
Catalyst Choice: Strong acids like sulfuric acid or Lewis acids such as zinc chloride are commonly used.[1] The choice and concentration of the catalyst can significantly affect the yield.[1]
-
Reaction Temperature: The optimal temperature depends on the specific reactants and catalyst. It's crucial to control the temperature to avoid side reactions.[1]
-
Reactant Purity: Using highly pure phenol and β-ketoester is essential.
Q3: What are the advantages of using an inert solvent in the synthesis of 4-hydroxycoumarin?
A3: An inert solvent offers several benefits:
-
Temperature Control: It helps to maintain a stable and controlled reaction temperature, which is crucial for minimizing side reactions.[1]
-
Enhanced Stirring: It prevents the reaction mixture from solidifying, ensuring effective mixing of reactants.
-
Reduced Side Reactions: By maintaining a controlled temperature, the formation of by-products can be minimized.[1]
Q4: How can I effectively purify crude 4-hydroxycoumarin?
A4: A common and effective purification procedure involves the following steps:
-
Dissolve the crude product in an aqueous solution of sodium hydroxide or sodium carbonate to form the sodium salt of 4-hydroxycoumarin.[1]
-
Filter the solution to remove any insoluble impurities.[1]
-
Acidify the filtrate with an acid, such as hydrochloric acid, to precipitate the purified 4-hydroxycoumarin.
-
Collect the precipitate by filtration and wash it with cold water.
-
Further purify by recrystallization from a suitable solvent, such as an ethanol/water mixture.[2]
Q5: What are the benefits of using solid acid catalysts?
A5: Solid acid catalysts offer several advantages over traditional homogeneous catalysts, including easier separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which can lead to higher selectivity and reduced waste.
Data Presentation: Comparison of Catalytic Systems
The selection of a suitable catalyst is paramount for optimizing the synthesis of 4-hydroxycoumarin. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ / POCl₃ | Phenol, Malonic Acid | - | Reflux | - | 64 | [3] |
| Sulfuric Acid | Phenol, Ethyl Acetoacetate | Acetonitrile | Reflux | 15 min | - | [4] |
| Amberlyst-15 | α-Naphthol, Ethyl Acetoacetate | Solvent-free | 110 | 150 min | High | [5] |
| EPZ-10 | 4-Hydroxycoumarin, 4-Bromobenzaldehyde | Grinding | Room Temp. | 10 min | 89 | [6] |
| (C₆F₅)₃B | 4-Hydroxycoumarin, Propargylic Alcohol | CH₃CN | Reflux | 15 min | 89 | [7] |
| Yb(OTf)₃ | 4-Hydroxycoumarin, Propargylic Alcohol | Dioxane/CH₃NO₂ | 50 | 2 h | 85 | [7] |
| FeCl₃ | 4-Hydroxycoumarin, Propargylic Alcohol | Dioxane/CH₂Cl₂ | 50 | 3 h | 77 | [7] |
| Iodine | 4-Hydroxycoumarin, Propargylic Alcohol | CH₃NO₂ | 50 | 1 h | 80 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycoumarin using Zinc Chloride and Phosphorus Oxychloride [1]
Materials:
-
Phenol
-
Malonic acid
-
Anhydrous zinc chloride (ZnCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
10% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place equimolar amounts of phenol and malonic acid.
-
Add a two- to three-fold molar excess of anhydrous zinc chloride and phosphorus oxychloride to the flask.
-
Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice water to decompose the complex, which will result in the formation of a solid precipitate.
-
Collect the crude 4-hydroxycoumarin by vacuum filtration and wash it with cold water.
-
For purification, dissolve the crude product in a 10% sodium hydroxide solution and filter to remove any insoluble materials.
-
Acidify the filtrate with hydrochloric acid to precipitate the purified 4-hydroxycoumarin.
-
Collect the purified product by filtration, wash with cold water, and dry.
Protocol 2: Pechmann Condensation using a Solid Acid Catalyst (Amberlyst-15) [8]
Materials:
-
2,7-Dihydroxynaphthalene
-
Ethyl acetoacetate
-
Amberlyst-15
-
Ice water
-
Ethanol
-
Dimethylformamide
Procedure:
-
To a suspension of 2,7-dihydroxynaphthalene (5 mmol) in ethyl acetoacetate (15 mmol), slowly add Amberlyst-15 (10 mol%).
-
Heat the mixture to 110 °C with magnetic stirring for 160 minutes.
-
After the reaction is complete, add 100 mL of an ice/water mixture to the reaction vessel.
-
Filter the resulting precipitate, wash with water, and dry.
-
Take up the crude product in ethanol and filter to remove any insoluble material.
-
The insoluble material can be recrystallized from dimethylformamide to yield the pure product.
Mandatory Visualization
References
Technical Support Center: Catalyst Deactivation in 4-Hydroxycoumarin Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 4-hydroxycoumarin.
Troubleshooting Guide
This guide addresses specific issues related to catalyst deactivation that users might encounter during their experiments.
Issue 1: Gradual Decrease in Reaction Rate and Yield Over Several Runs
-
Symptom: You observe a consistent decline in the yield of 4-hydroxycoumarin or a noticeable increase in reaction time with each subsequent use of a recycled heterogeneous catalyst (e.g., Amberlite IR-120, zeolites, or other solid acids).
-
Potential Cause: This is a classic sign of catalyst deactivation, likely due to fouling (coking) or poisoning .
-
Fouling/Coking: Carbonaceous materials, often referred to as "coke," can deposit on the active sites and within the pores of the catalyst. These deposits physically block reactants from accessing the catalytic sites. This is a common issue in reactions involving phenols and carbonyl compounds at elevated temperatures.
-
Poisoning: Impurities in the reactants (phenol, malonic acid, or β-ketoesters) or solvent can strongly adsorb to the active sites, rendering them inactive. Common poisons in fine chemical synthesis include sulfur and nitrogen compounds.
-
-
Recommended Solutions:
-
Catalyst Regeneration: For deactivation caused by coking, a common regeneration technique is calcination (thermal treatment) to burn off the carbonaceous deposits. For ion-exchange resins like Amberlite IR-120, an acid wash can be effective.
-
Feedstock Purification: Ensure the purity of your starting materials. Consider passing liquid reactants through a bed of activated carbon or alumina to remove potential poisons.
-
Optimize Reaction Conditions: Lowering the reaction temperature, if feasible for the desired conversion rate, can reduce the rate of coke formation.
-
Issue 2: Sudden and Significant Drop in Catalyst Activity
-
Symptom: The catalyst, which was previously active, shows a dramatic loss of activity in a single run, leading to a very low or no yield of 4-hydroxycoumarin.
-
Potential Cause: This typically points to acute catalyst poisoning or a significant change in reaction conditions.
-
Introduction of a Strong Poison: A new batch of reactant or solvent may contain a potent catalyst poison.
-
Thermal Shock/Runaway Reaction: For thermally sensitive catalysts, a sudden increase in temperature can lead to irreversible changes in the catalyst structure, such as sintering.
-
-
Recommended Solutions:
-
Analyze Feedstock: Immediately analyze the current batch of reactants and solvents for impurities.
-
Review Experimental Setup: Check for any malfunctions in temperature controllers or heating equipment that could have led to a temperature spike.
-
Replace Catalyst: In cases of severe poisoning or thermal damage, the catalyst may be irreversibly deactivated and will need to be replaced.
-
Issue 3: Discoloration of the Catalyst and/or Reaction Mixture
-
Symptom: A solid acid catalyst, such as Amberlyst-15, changes color (e.g., from light to dark brown or black) after use. The reaction mixture may also appear darker than usual.
-
Potential Cause: Catalyst discoloration is a strong indicator of coke formation . The dark color is due to the deposition of polymeric or carbon-rich species on the catalyst surface.
-
Recommended Solutions:
-
Regeneration: Implement a regeneration protocol. For solid acids, this often involves a controlled oxidation to remove the coke.
-
Characterization of Spent Catalyst: To confirm coking, you can perform Thermogravimetric Analysis (TGA) on the spent catalyst. The weight loss at higher temperatures corresponds to the combustion of the deposited coke.
-
Issue 4: Presence of Leached Metal in the Product with a Heterogeneous Palladium Catalyst
-
Symptom: When using a supported palladium catalyst (e.g., Pd on charcoal) for certain 4-hydroxycoumarin synthesis routes, you detect palladium contamination in your final product.
-
Potential Cause: Leaching of the active metal from the support into the reaction medium. This can be promoted by acidic conditions or the presence of complexing agents in the reaction mixture.
-
Recommended Solutions:
-
Optimize Reaction pH: If possible, adjust the reaction conditions to be less acidic.
-
Choose a More Stable Catalyst: Consider using a catalyst with a stronger metal-support interaction or one that employs a chelating ligand to anchor the palladium.
-
Post-Reaction Purification: If leaching is unavoidable, employ scavenging agents or perform a post-reaction filtration through a material that can capture dissolved palladium.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in 4-hydroxycoumarin synthesis?
A1: The most common deactivation mechanisms are:
-
Fouling (Coking): Deposition of carbonaceous materials on the catalyst surface, which is prevalent in reactions involving organic molecules at elevated temperatures.
-
Poisoning: Strong chemisorption of impurities from the reactants or solvent onto the active sites of the catalyst.
-
Thermal Degradation (Sintering): Loss of active surface area due to crystallite growth at high temperatures. This is more of a concern with metal-based catalysts.
-
Leaching: Dissolution of the active catalytic species from a solid support into the reaction medium, particularly relevant for supported metal catalysts.
Q2: How can I test the activity of my recycled catalyst?
A2: To quantitatively assess the activity of a recycled catalyst, perform a standardized activity test. This involves running the 4-hydroxycoumarin synthesis under identical conditions (temperature, reactant concentrations, stirring rate, and reaction time) with both a fresh and the recycled catalyst. Compare the product yields to determine the percentage of retained activity.
Q3: Is it possible to regenerate a deactivated solid acid catalyst like Amberlite IR-120?
A3: Yes, Amberlite IR-120 and similar sulfonic acid resins can often be regenerated. A common procedure involves washing the resin sequentially with water, a sodium hydroxide solution to remove organic foulants, water again, and then treating it with a strong acid like hydrochloric acid to restore the H+ form.
Q4: What are some common impurities in the starting materials for 4-hydroxycoumarin synthesis that can act as catalyst poisons?
A4: Impurities to be aware of include:
-
In phenol: Sulfur-containing compounds like thiophenols.
-
In malonic acid or β-ketoesters: Residual synthesis reagents or byproducts that may contain nitrogen or sulfur.
-
In solvents: Peroxides in ethers or sulfur compounds in technical-grade solvents.
Q5: How does the choice of catalyst affect the likelihood of deactivation?
A5: The catalyst's nature plays a significant role. For instance, microporous catalysts like zeolites can be susceptible to pore blockage by coke. Supported metal catalysts can be prone to leaching in acidic media. Robust catalysts with high thermal stability and strong active site anchoring are generally more resistant to deactivation.
Quantitative Data on Catalyst Performance and Deactivation
The following tables summarize quantitative data on catalyst reusability and performance in coumarin synthesis, which is closely related to 4-hydroxycoumarin synthesis.
Table 1: Reusability of a Heterogeneous Zn0.925Ti0.075O NP Catalyst in Pechmann Condensation
| Cycle Number | Product Yield (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
| 6 | 95 |
| 7 | 94 |
As shown in the table, the Zn0.925Ti0.075O NP catalyst demonstrates excellent stability, with only a minor decrease in yield after seven cycles in the Pechmann condensation of phloroglucinol and ethyl acetoacetate.
Table 2: Reusability of Amberlyst-15 in Pechmann Condensation
| Cycle Number | Product Yield (%) |
| 1 | 88 |
| 2 | ~85 |
| 3 | ~85 |
| 4 | ~85 |
| 5 | ~85 |
Amberlyst-15 shows good reusability for at least five cycles with a consistent yield of approximately 85%. A color change to brown or black is often observed, suggesting coke deposition that does not significantly impact its activity in the initial cycles.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxycoumarin via Pechmann Condensation Using a Solid Acid Catalyst
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller.
-
Reactant Charging: To the flask, add phenol (1 equivalent), a β-ketoester (e.g., diethyl malonate, 1 equivalent), and the solid acid catalyst (e.g., Amberlite IR-120, 10-20 wt% of the limiting reactant).
-
Reaction: Heat the mixture to the desired temperature (typically 120-160 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Catalyst Recovery: Filter the mixture to recover the solid catalyst. The catalyst can be washed with the solvent and dried for reuse or regeneration.
-
Product Isolation: Isolate the 4-hydroxycoumarin from the filtrate by solvent evaporation and subsequent purification, typically by recrystallization.
Protocol 2: Regeneration of a Coked Solid Acid Catalyst (e.g., Zeolite or Silica-Alumina)
-
Catalyst Preparation: Place the spent, cooled catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a low flow rate to remove any adsorbed organic molecules.
-
Controlled Heating: While maintaining the inert gas flow, gradually heat the furnace to a calcination temperature (typically 400-550 °C). The exact temperature depends on the thermal stability of the catalyst.
-
Oxidation: Once the target temperature is reached, introduce a controlled flow of air or a mixture of oxygen and an inert gas. This will initiate the combustion of the coke deposits.
-
Monitoring: Monitor the outlet gas stream for CO and CO₂ to determine the progress of coke removal. The regeneration is complete when the levels of these gases return to baseline.
-
Cooling: After regeneration, switch back to an inert gas flow and cool the catalyst to room temperature. The regenerated catalyst is now ready for use or characterization.
Protocol 3: Testing for Palladium Leaching from a Supported Catalyst
-
Sample Preparation: After the 4-hydroxycoumarin synthesis, carefully separate the reaction solution (filtrate) from the solid catalyst.
-
Digestion: Take a known volume of the filtrate and digest it using an appropriate acid mixture (e.g., aqua regia) to break down organic components and bring the palladium into a soluble ionic form. This step should be performed in a fume hood with appropriate safety precautions.
-
Analysis: Analyze the digested solution for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). These techniques can accurately quantify trace amounts of metals.
-
Calculation: Based on the measured concentration and the initial amount of palladium in the catalyst, calculate the percentage of palladium that has leached into the reaction medium.
Visualizations
Caption: Troubleshooting decision tree for catalyst deactivation.
Caption: Workflow for synthesis, analysis, and catalyst regeneration.
Validation & Comparative
A Comparative Analysis of the Anticoagulant Activities of 4-Phenylcoumarin and Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticoagulant properties of 4-phenylcoumarin and the widely used clinical anticoagulant, warfarin. While both compounds share a coumarin core, their anticoagulant efficacy and clinical utility differ significantly. This document synthesizes available experimental data, outlines key experimental protocols for assessing anticoagulant activity, and visually represents their mechanism of action.
Executive Summary
Warfarin, a synthetic derivative of 4-hydroxycoumarin, is a potent oral anticoagulant with a well-established mechanism of action and therapeutic profile. In contrast, this compound, which lacks the critical 4-hydroxy group, is generally considered to have significantly weaker anticoagulant activity. The anticoagulant effect of coumarin-based compounds is highly dependent on specific structural features, particularly the presence of a 4-hydroxy group, which is a key structural motif for their mechanism of action.
A study on a closely related compound, 6,7-dihydroxy-3-phenylcoumarin (DHPC), provides some of the most direct comparative insights. While not this compound, this derivative demonstrated anticoagulant effects in a model of disseminated intravascular coagulation (DIC), though its baseline impact on coagulation parameters in healthy subjects was minimal.
Data Presentation: A Comparative Overview
Direct quantitative data comparing the anticoagulant activity of this compound and warfarin is scarce in published literature. The following table summarizes the known properties of warfarin and provides a contextual comparison for this compound based on the general understanding of coumarin derivatives and data from the aforementioned study on a related phenylcoumarin.
| Parameter | This compound (and its derivatives) | Warfarin |
| Chemical Structure | Coumarin with a phenyl group at the 4-position. Lacks a 4-hydroxy group. | A 4-hydroxycoumarin derivative with a substituted phenyl group at the 3-position. |
| Anticoagulant Activity | Generally considered weak or insignificant. A related compound, 6,7-dihydroxy-3-phenylcoumarin (DHPC), showed effects in a DIC model. | Potent anticoagulant.[1] |
| Mechanism of Action | Not a potent Vitamin K antagonist due to the absence of the 4-hydroxy group. | Vitamin K epoxide reductase (VKORC1) inhibitor.[1] |
| Effect on Prothrombin Time (PT) | A 5-day trial of DHPC in healthy controls showed no significant effect on PT. In a 4-hour DIC model, DHPC (0.025 mg/kg, i.v.) significantly reduced the prolonged PT.[2] | Prolongs PT, which is used for monitoring therapy.[3][4] A normal range for PT is 11 to 13.5 seconds, with a therapeutic INR of 2.0 to 3.0 for patients on warfarin.[3][5] |
| Effect on Activated Partial Thromboplastin Time (aPTT) | A 5-day trial of DHPC in healthy controls showed no significant effect on aPTT. In a 4-hour DIC model, DHPC (0.025 mg/kg, i.v.) significantly reduced the prolonged aPTT.[2] | Can prolong aPTT, especially at higher doses, though it is less sensitive than PT for monitoring warfarin therapy.[6][7] Warfarin can increase the aPTT by 16 seconds for each 1.0 increase in the INR.[6] |
| Clinical Use | Not used as an anticoagulant. | Widely used for the prevention and treatment of thromboembolic disorders.[8] |
Mechanism of Action: The Vitamin K Coagulation Pathway
Both warfarin and potentially other anticoagulant coumarin derivatives exert their effect by interfering with the vitamin K cycle in the liver. This cycle is crucial for the post-translational modification of several clotting factors (II, VII, IX, and X). Warfarin specifically inhibits the enzyme Vitamin K epoxide reductase (VKOR), preventing the regeneration of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of these clotting factors. Without this modification, the clotting factors are inactive, leading to an anticoagulant effect. The 4-hydroxy group of warfarin is essential for this inhibitory activity. Since this compound lacks this group, its ability to inhibit VKOR is significantly diminished.
Vitamin K coagulation pathway and points of inhibition.
Experimental Protocols
The anticoagulant activity of compounds like this compound and warfarin is primarily assessed using in vitro and in vivo coagulation assays. The most common of these are the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT) assays.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[4] It is particularly sensitive to deficiencies in factors II, V, VII, and X and is the standard test for monitoring warfarin therapy.[9]
Principle: Tissue factor (thromboplastin) and calcium are added to a plasma sample, and the time taken for a fibrin clot to form is measured.
Procedure:
-
Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant.
-
Plasma Preparation: The blood is centrifuged to separate the platelet-poor plasma.
-
Assay:
-
Aliquots of plasma are pre-warmed to 37°C.
-
A solution of thromboplastin and calcium chloride is added to the plasma.
-
The time from the addition of the reagent to the formation of a visible clot is recorded in seconds.
-
-
Reporting: Results are often expressed as the International Normalized Ratio (INR), which standardizes the PT ratio.[4]
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.[10]
Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to plasma, followed by calcium, and the time to clot formation is measured.[10]
Procedure:
-
Sample Collection and Plasma Preparation: As described for the PT assay.
-
Assay:
-
Plasma is incubated at 37°C with a contact activator and a phospholipid reagent.
-
Calcium chloride is then added to initiate clotting.
-
The time to clot formation is measured in seconds.
-
The following diagram illustrates a generalized workflow for these assays.
Experimental workflow for PT and aPTT assays.
Conclusion
Based on available evidence and the principles of structure-activity relationships for coumarin anticoagulants, warfarin is a potent and clinically established anticoagulant that functions as a vitamin K antagonist. This compound, lacking the key structural feature of a 4-hydroxy group found in warfarin and other active coumarin anticoagulants, is not considered to have significant anticoagulant activity. While a related dihydroxy-phenylcoumarin has shown some effect in a disease model, further research is needed to fully elucidate the anticoagulant potential of this compound and its derivatives. For drug development professionals, the focus for potent oral anticoagulants in the coumarin class remains on derivatives of 4-hydroxycoumarin.
References
- 1. Coumarin Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydroxy-3-phenylcoumarin inhibits thromboplastin induced disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. ucsfhealth.org [ucsfhealth.org]
- 6. Effect of warfarin on activated partial thromboplastin time in patients receiving heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Prothrombin Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial thromboplastin time - Wikipedia [en.wikipedia.org]
4-Phenylcoumarin Derivatives Emerge as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors
A comparative analysis of novel 4-phenylcoumarin derivatives reveals their significant potential as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Recent studies highlight two lead compounds, a hydrazone derivative (8b) and an ethylthiosemicarbazide derivative (4c), which demonstrate potent anti-HIV-1 activity and strong inhibition of the viral reverse transcriptase enzyme, with one compound showing activity comparable to the established NNRTI, Efavirenz.
Researchers in the field of drug development are continuously seeking novel scaffolds to combat HIV-1, particularly in the face of emerging drug resistance. The this compound core has been identified as a promising starting point for the development of new NNRTIs. These compounds function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle, thereby inhibiting its function.
A recent study published in Bioorganic Chemistry details the design, synthesis, and biological evaluation of a series of this compound derivatives.[1] The findings underscore the potential of this chemical class, with specific derivatives exhibiting noteworthy antiviral efficacy and enzymatic inhibition.[1]
Comparative Performance of Lead Compounds
The anti-HIV-1 activity of the synthesized this compound derivatives was evaluated in cell-based assays, with a focus on their ability to inhibit viral replication (EC₅₀), their toxicity to host cells (CC₅₀), and their overall selectivity (Selectivity Index, SI). Furthermore, the direct inhibitory effect on the HIV-1 reverse transcriptase enzyme was quantified (IC₅₀). The results for the most promising derivatives are summarized below in comparison to the well-established NNRTI, Efavirenz.
| Compound | Anti-HIV-1 Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) | HIV-1 RT Inhibition (IC₅₀ in nM) |
| Hydrazone Derivative (8b) | 0.019 | >22.6 | >1189 | 9.01 |
| Ethylthiosemicarbazide Derivative (4c) | 0.023 | >22.8 | >991 | 34.1 |
| Efavirenz (Reference) | 0.0012 | 2.8 | 2333 | 9.01 |
Data sourced from Batran et al., Bioorganic Chemistry, 2023.
The data clearly indicates that while Efavirenz remains more potent in cell-based anti-HIV-1 assays, the hydrazone derivative 8b demonstrates a remarkable selectivity index and, critically, an identical inhibitory concentration against the isolated HIV-1 RT enzyme.[1] This suggests that with further optimization to improve cell permeability and reduce off-target effects, this class of compounds could rival existing therapeutic options.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART). Their mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle. The this compound derivatives are designed to interact with this allosteric site.
Experimental Protocols
The validation of these this compound derivatives involved a series of standardized in vitro assays. The methodologies are detailed below for reproducibility and comparison.
Anti-HIV-1 Activity Assay
This assay determines the concentration of the compound required to inhibit HIV-1 replication by 50% (EC₅₀).
-
Cell Line and Virus: Human T-lymphocyte (MT-4) cells were used as the host cells. The wild-type HIV-1 strain IIIB was used for infection.
-
Procedure:
-
MT-4 cells were seeded in 96-well microtiter plates.
-
Serial dilutions of the test compounds were added to the wells.
-
A predetermined amount of HIV-1 virus stock was added to infect the cells.
-
Control wells included infected cells without any compound and uninfected cells.
-
The plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Endpoint Measurement: The cytopathic effect of the virus was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance was read on a microplate reader, and the EC₅₀ values were calculated from the dose-response curves.
Cytotoxicity Assay
This assay is performed in parallel to the antiviral assay to determine the concentration of the compound that reduces the viability of uninfected host cells by 50% (CC₅₀).
-
Cell Line: Uninfected human T-lymphocyte (CEM) cells were used.
-
Procedure:
-
CEM cells were seeded in 96-well plates.
-
Serial dilutions of the test compounds were added to the wells.
-
The plates were incubated for 3-5 days under the same conditions as the anti-HIV assay.
-
-
Endpoint Measurement: Cell viability was determined using the MTT assay. The CC₅₀ values were calculated from the dose-response curves of the treated uninfected cells compared to untreated controls.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a biochemical assay that directly measures the inhibitory effect of the compounds on the enzymatic activity of recombinant HIV-1 RT.
-
Enzyme and Substrate: A commercially available recombinant HIV-1 RT enzyme was used. The assay utilized a poly(rA)/oligo(dT) template/primer and radiolabeled or colorimetric nucleotides.
-
Procedure:
-
The reaction was carried out in a 96-well plate containing a reaction buffer with the template/primer duplex.
-
Varying concentrations of the test compounds were pre-incubated with the HIV-1 RT enzyme.
-
The reaction was initiated by the addition of the nucleotide mix (e.g., [³H]dTTP).
-
The mixture was incubated at 37°C to allow for DNA synthesis.
-
-
Endpoint Measurement: The amount of newly synthesized DNA, which is proportional to the RT activity, was quantified. For radiolabeled assays, this involves measuring the incorporation of the radiolabel. The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) was determined from the dose-inhibition curves.
The promising results for these this compound derivatives, particularly the hydrazone derivative 8b , warrant further investigation. Future studies will likely focus on optimizing the structure-activity relationship to enhance antiviral potency and pharmacokinetic properties, with the ultimate goal of developing a new, effective, and safe NNRTI for the treatment of HIV-1 infection.
References
A Comparative Analysis of 4-Phenylcoumarin and Other Leading Fluorescent Dyes for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of 4-phenylcoumarin and its derivatives with other widely used fluorescent dyes, namely Fluorescein, Rhodamine B, and Cyanine dyes. The following analysis, supported by experimental data, aims to provide a comprehensive resource for selecting the optimal fluorescent tool for various research applications.
At a Glance: Key Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key characteristics of this compound derivatives, Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5) to facilitate a direct comparison. It is important to note that the properties of this compound can vary depending on the specific derivative.
| Property | This compound Derivatives | Fluorescein | Rhodamine B | Cyanine Dyes (Cy3/Cy5) |
| Excitation Max (λex) | ~340-400 nm | ~494 nm | ~555 nm | ~550 nm (Cy3) / ~650 nm (Cy5) |
| Emission Max (λem) | ~440-550 nm | ~521 nm | ~580 nm | ~570 nm (Cy3) / ~670 nm (Cy5) |
| Molar Absorptivity (ε) | Varies significantly with substitution | ~70,000 - 92,300 M⁻¹cm⁻¹[1] | ~110,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ (Cy3) / ~250,000 M⁻¹cm⁻¹ (Cy5)[2] |
| Quantum Yield (Φ) | Can be high (up to 0.83 for some derivatives)[3] | ~0.95 (in basic solution)[4] | ~0.31 - 0.70[5][6] | ~0.20 - 0.30[7][8] |
| Photostability | Moderate to Good | Low to Moderate[1][4] | Good | Moderate to Good |
In-Depth Comparison of Fluorescent Dye Performance
Brightness
A fluorophore's brightness is a product of its molar extinction coefficient and its quantum yield. While Fluorescein boasts a very high quantum yield, its molar absorptivity is lower than that of Rhodamine B and Cyanine dyes.[1][4] Cyanine dyes, particularly Cy5, exhibit exceptionally high molar extinction coefficients, making them inherently very bright.[2] this compound derivatives have the potential for high brightness, with some derivatives exhibiting high quantum yields.[3]
Photostability
Photostability, the ability of a dye to resist photodegradation upon excitation, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy. Fluorescein is known for its susceptibility to photobleaching.[1][9] Rhodamine B offers better photostability than Fluorescein. Cyanine dyes and many coumarin derivatives demonstrate good to excellent photostability, making them suitable for demanding imaging applications.[7][10]
Environmental Sensitivity
The fluorescence of many dyes can be influenced by their local environment, such as pH and solvent polarity. Fluorescein's fluorescence is highly pH-dependent, which can be a limitation in environments with fluctuating pH. Rhodamine B's fluorescence is generally less sensitive to pH in the physiological range. Some this compound derivatives have been developed as fluorescent sensors due to their sensitivity to specific ions or environmental changes.[11][12][13]
Applications in Research and Drug Development
Bioimaging
The choice of a fluorescent dye for bioimaging depends on the specific target and imaging modality.
-
This compound derivatives are increasingly used in bioimaging due to their tunable fluorescence properties and good photostability.[14] They have been employed in developing probes for specific cellular components and for sensing biologically important species.[15][16]
-
Fluorescein and its derivatives, despite their lower photostability, are still widely used for labeling proteins and other biomolecules due to their high quantum yield and good water solubility.
-
Rhodamine B is a popular choice for fluorescence microscopy due to its brightness and photostability.
-
Cyanine dyes , with their emission in the red and near-infrared regions, are particularly valuable for in vivo imaging, as longer wavelengths allow for deeper tissue penetration and reduced autofluorescence.[]
Fluorescent Sensors
The sensitivity of some fluorescent dyes to their environment makes them excellent candidates for the development of sensors. Derivatives of this compound have been successfully utilized to create fluorescent probes for the detection of various metal ions, such as Fe³⁺, and biothiols.[11][12][13][18]
Experimental Protocols
Accurate characterization of the photophysical properties of fluorescent dyes is essential for their effective application. Below are standardized methodologies for determining key performance indicators.
Determination of Molar Absorptivity
The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Protocol:
-
Prepare a stock solution of the dye with a precisely known concentration in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The molar absorptivity (ε) is calculated from the slope of the linear fit of the data, where the slope is equal to ε multiplied by the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Protocol:
-
Select a suitable fluorescence standard with a known quantum yield and similar spectral properties to the sample.
-
Prepare a series of solutions of both the standard and the sample with low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Calculate the integrated fluorescence intensity for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Assessment of Photostability
Photostability is typically evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.
Protocol:
-
Prepare a solution of the fluorescent dye in a suitable solvent and place it in a cuvette.
-
Expose the sample to a constant and high-intensity light source (e.g., the excitation beam of a fluorometer or a microscope).
-
Record the fluorescence intensity at regular intervals over a set period.
-
Plot the fluorescence intensity as a function of time . The rate of fluorescence decay provides a measure of the dye's photostability. A slower decay indicates higher photostability.
Visualizing Fluorescence: The Jablonski Diagram
The process of fluorescence can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Caption: Jablonski diagram illustrating the mechanism of fluorescence.
Experimental Workflow for Dye Comparison
The systematic evaluation of fluorescent dyes involves a series of well-defined experimental steps to ensure accurate and comparable data.
Caption: Experimental workflow for comparative analysis of fluorescent dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. 404 Not Found | AAT Bioquest [aatbio.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. omlc.org [omlc.org]
- 6. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 7. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A coumarin-based fluorescent probe with 4-phenylselenium as the active site for multi-channel discrimination of biothiols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aminer.org [aminer.org]
- 18. Highly sensitive fluorescent sensor based on coumarin organic dye for pyrophosphate ion turn-on biosensing in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vitro Anticancer Activity of 4-Phenylcoumarin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, coumarins, and specifically 4-phenylcoumarin analogues, have emerged as a promising class of molecules with potent in vitro anticancer activities.[1][2] This guide provides a comparative analysis of various this compound analogues, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways to aid researchers in this field.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of various this compound analogues and other coumarin derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | A549 (Lung) | Induces ROS-dependent cell death | - | - |
| Coumarin-1,2,3-triazole hybrid (12c) | PC3 (Prostate) | 0.34 ± 0.04 | - | - |
| MGC803 (Gastric) | 0.13 ± 0.01 | - | - | |
| HepG2 (Liver) | 1.74 ± 0.54 | - | - | |
| Coumarin-triazole hybrid (18c) | MCF-7 (Breast) | 2.66 | Cisplatin | > 2.66 |
| Coumarin-artemisinin hybrid (1a) | HepG2 (Liver) | 3.05 ± 1.60 | - | - |
| Hep3B (Liver) | 3.76 ± 1.76 | - | - | |
| A2780 (Ovarian) | 5.82 ± 2.28 | - | - | |
| OVCAR-3 (Ovarian) | 4.60 ± 1.81 | - | - | |
| Coumarin-pyrazole hybrid (35) | HepG2 (Liver) | 2.96 ± 0.25 | - | - |
| SMMC-7721 (Liver) | 2.08 ± 0.32 | - | - | |
| U87 (Glioblastoma) | 3.85 ± 0.41 | - | - | |
| H1299 (Lung) | 5.36 ± 0.60 | - | - | |
| Thiazolopyrazolyl coumarin (42a-e) | MCF-7 (Breast) | 5.41 - 10.75 | - | - |
| Coumarin-thiazolidin-2,4-dione hybrid (57) | MCF-7 (Breast) | 0.95 - 3.20 | Doxorubicin | - |
| HeLa (Cervical) | 0.95 - 3.20 | Doxorubicin | - | |
| A549 (Lung) | 0.95 - 3.20 | Doxorubicin | - | |
| 4-Substituted coumarin (5e) | MDA-MB-231 (Breast) | 0.03 | Doxorubicin | 0.60 |
| 4-Substituted coumarin (H6) | Various tumor cells | 0.007 - 0.047 | - | - |
| 5-chloro-n-(2-methoxy-5-(Methyl (2-oxo-2H-Chromen-4-yl)amino) pentanamide (65) | Various tumor cells | 0.0035 - 0.0319 | - | - |
| 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N'-benzylacetohydrazide (4a) | Breast cancer cells | 1.24 - 8.68 | Staurosporine | 8.81 |
| 7,8-Diacetoxy-3-(4-methylsulfonyl phenyl) coumarin (5f) | PC-3 (Prostate) | - | - | - |
| (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide (1) | PC-3 (Prostate) | 3.56 | Erlotinib | > 3.56 |
| MDA-MB-231 (Breast) | 8.5 | Erlotinib | > 8.5 | |
| 6,7-methylenedioxy-4-phenyl-2-quinolone (HPK) | HL-60 (Leukemia) | 0.4 - 1.0 | - | - |
| Hep3B (Liver) | 0.4 - 1.0 | - | - | |
| H460 (Lung) | 0.4 - 1.0 | - | - | |
| 5-, 6-, and 7-methoxy-substituted 4-PQ derivative (22) | COLO205 (Colon) | 0.32 | - | - |
| H460 (Lung) | 0.89 | - | - |
Experimental Protocols
The evaluation of in vitro anticancer activity of this compound analogues typically involves the following key experimental protocols:
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Mandatory Visualizations
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of this compound analogues using the MTT assay.
PI3K/Akt/mTOR Signaling Pathway Inhibition by Coumarins
Caption: Proposed mechanism of action of this compound analogues via inhibition of the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and survival, and induction of apoptosis.[4]
Mechanism of Action
This compound analogues exert their anticancer effects through various mechanisms. A prominent pathway involves the induction of apoptosis (programmed cell death).[2] Some coumarins can destabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[2][4]
Furthermore, many coumarin derivatives have been shown to inhibit critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[4] This pathway is often hyperactivated in cancer cells, promoting their proliferation and survival. By inhibiting this pathway, this compound analogues can effectively arrest cell cycle progression and induce apoptosis.[4] Some analogues have also been reported to induce ROS-dependent cell death in cancer cells.[2] Other mechanisms include the inhibition of angiogenesis and metastasis.[2][5]
References
- 1. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Efficacy: A Comparative Guide to 4-Phenylcoumarin Derivatives in Drug Discovery
A deep dive into the structure-activity relationships of 4-phenylcoumarin derivatives reveals critical insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols. The intricate relationship between the structural modifications of the this compound scaffold and the resulting biological activity underscores its potential as a versatile template for novel therapeutic agents.
The this compound core, a privileged scaffold in medicinal chemistry, has been the subject of extensive research due to the broad spectrum of pharmacological properties exhibited by its derivatives. These compounds have shown promise in various therapeutic areas, with their efficacy being intricately linked to the nature and position of substituents on both the coumarin ring and the appended phenyl group.
Anticancer Activity: Targeting Cellular Proliferation
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
One prominent area of investigation involves the substitution pattern on the 4-phenyl ring. For instance, the presence of hydroxyl and methoxy groups can significantly influence the anticancer potency. It has been observed that certain substitution patterns, akin to those in combretastatin A-4, a potent microtubule assembly inhibitor, confer significant cytotoxic activity against leukemia cell lines.[1] Some 4-arylcoumarins have been shown to inhibit microtubule polymerization and induce apoptosis in cancer cells.[1]
Furthermore, the hybridization of the coumarin scaffold with other pharmacologically active moieties, such as triazoles, has emerged as a promising strategy to enhance anticancer activity. These hybrid molecules have demonstrated attractive antitumor activities, with some derivatives inducing G2/M cell-cycle arrest and apoptosis.[2]
Comparative Anticancer Activity of Coumarin Derivatives
| Compound Type | Cancer Cell Line(s) | Key Findings & IC50 Values | Reference |
| 7,8-Dihydroxy-4-methylcoumarins with C3 alkyl chains | K562, LS180, MCF-7 | The most potent was a derivative with an n-decyl chain at C3, with IC50 values of 42.4, 25.2, and 25.1 µM, respectively. | [3] |
| 6-Bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | Showed reasonable cytotoxic activities with an IC50 range of 32.7-45.8 µM. | [3] |
| 4-(1,2,3-Triazol-1-yl)coumarin conjugates | MCF-7, SW480, A549 | Many of the synthesized compounds displayed attractive antitumor activities. | [2] |
| Coumarin-artemisinin hybrids | HCT-116, MDA-MB-231, HT-29 | Showed efficient activity with IC50 values ranging from 0.05 to 125.40 μM. | [4] |
Antimicrobial Activity: Combating Bacterial Growth
The emergence of multidrug-resistant bacteria has spurred the search for novel antimicrobial agents. This compound derivatives have demonstrated notable antibacterial potential, particularly against Gram-positive bacteria.
The antimicrobial efficacy is often determined by the minimal inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies on 4-phenyl hydroxycoumarins have revealed that the degree and position of hydroxylation on the coumarin ring are critical for activity. For instance, 5,7-dihydroxy-4-phenyl coumarin has been found to exhibit the highest antibacterial activity among a series of tested compounds.[5] In general, these compounds show better activity against Gram-positive bacteria compared to Gram-negative bacteria.[5]
Comparative Antimicrobial Activity of 4-Phenyl Hydroxycoumarins
| Compound | Gram-Positive Bacteria (MIC in mg/mL) | Gram-Negative Bacteria (MIC in mg/mL) | Reference |
| 5,7-dihydroxy-4-phenyl coumarin | 0.01–2.50 | 0.16–10.00 | [5] |
| 7-hydroxy-4-phenyl coumarin | Generally higher MIC values than the 5,7-dihydroxy derivative | Generally higher MIC values than the 5,7-dihydroxy derivative | [5] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a key therapeutic goal. This compound derivatives have been investigated for their ability to modulate inflammatory responses.
The anti-inflammatory activity of these compounds is often assessed using in vivo models, such as the carrageenan-induced paw edema test in rats. The percentage of inhibition of edema is a measure of the compound's efficacy. Certain 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones have shown anti-inflammatory activity surpassing that of the standard drug indomethacin.[6] Molecular docking studies suggest that these compounds may exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[6]
Comparative Anti-inflammatory Activity of Coumarin Derivatives
| Compound Type | Key Findings (% Inhibition of Edema) | Reference |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 4) | 44.05% inhibition after 3 hours | [6] |
| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones (Compound 8) | 38.10% inhibition after 3 hours | [6] |
| Indomethacin (Reference Drug) | Lower inhibition compared to compounds 4 and 8 after 3 hours | [6] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow for the formation of formazan crystals.
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing: Micro-well Dilution Assay
The micro-well dilution assay is a method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]
Procedure:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
The plate is incubated under appropriate conditions for the growth of the microorganism.
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for the anti-inflammatory activity of new compounds.
Procedure:
-
A group of animals (e.g., rats) is administered the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
After a specific period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the hind paw of each animal.
-
The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only the vehicle).
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, as well as the experimental processes, the following diagrams are provided.
Caption: Structure-Activity Relationship for Anticancer this compound Derivatives.
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Caption: Simplified Signaling Pathway for Anti-inflammatory Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of 4-Arylcoumarins: A Comparative Analysis of Efficacy
4-Arylcoumarins, also known as neoflavones, represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antitumor, anti-inflammatory, and antiviral properties.[1][2][3] The efficacy and novelty of potential drug candidates often hinge on the efficient and versatile synthesis of this core structure. This guide provides a comparative analysis of several prominent synthetic routes to 4-arylcoumarins, offering researchers objective performance data to inform their synthetic strategy.
Comparative Efficacy of Key Synthetic Routes
The selection of an appropriate synthetic pathway is critical and depends on factors such as starting material availability, desired functional group tolerance, reaction efficiency, and scalability. The following table summarizes and compares the most common methods for synthesizing the 4-arylcoumarin skeleton.
| Synthetic Route | Key Reactants | Catalyst / Reagents | General Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Pechmann Condensation | Phenol, β-Ketoester (e.g., ethyl benzoylacetate) | Strong Brønsted or Lewis acids (H₂SO₄, AlCl₃, InCl₃)[4][5][6][7] | Harsh; high temperatures (100°C+), sometimes solvent-free[5][6] | 50 - 92%[6] | One-pot reaction, simple and readily available starting materials.[7] | Harsh conditions limit functional group tolerance; can produce side products.[3] |
| Perkin Reaction | Salicylaldehyde, Arylacetic Anhydride | Alkali salt of the corresponding acid (e.g., Sodium acetate)[8][9] | High temperatures (175-180°C)[9] | 40 - 50% | A classical method for coumarin synthesis.[8][10] | Requires high temperatures; mechanism can be complex; lower yields.[11] |
| Knoevenagel Condensation | Substituted Salicylaldehyde, Active Methylene Compound (e.g., Phenylacetonitrile) | Base catalyst (e.g., Piperidine, L-proline)[12][13] | Mild to moderate; can be accelerated by microwave irradiation.[12][14] | 75 - 94%[12] | Good yields, milder conditions than Pechmann/Perkin.[12][15] | Primarily for coumarins with specific C3 substituents.[16] |
| Intramolecular Wittig Reaction | 2-Hydroxybenzophenone, Phosphonium Ylide | Base (for ylide formation), often followed by thermal cyclization[17] | Varies; ylide formation at low temp, cyclization may require heat[17][18] | Good to Excellent | High functional group tolerance; predictable regiochemistry.[19][20] | Multi-step process; stoichiometric phosphine oxide byproduct.[18] |
| Suzuki Cross-Coupling | 4-Halocoumarin or 4-Tosylcoumarin, Arylboronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Base (e.g., Na₂CO₃)[1][21] | Mild to moderate temperatures (60-70°C).[21][22] | 71 - 96%[23] | Excellent yields and functional group tolerance; mild conditions.[21][24] | Requires pre-functionalized coumarin core; potential catalyst toxicity.[3] |
| Oxidative Heck Coupling | Coumarin, Arylboronic Acid | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phen-NO₂), Oxidant (O₂)[25][26] | Moderate temperatures (80°C).[25][26] | 65 - 94%[3] | Direct C-H activation of the parent coumarin; atom-economical.[25][27] | Requires specific ligands and oxidants; may have regioselectivity issues.[26] |
Detailed Experimental Protocols
The following protocols are representative examples of key synthetic methods, providing a practical basis for laboratory application.
Pechmann Condensation using Indium(III) Chloride (Mechanochemical)
This protocol describes a solvent-free synthesis of 7-methoxy-4-methylcoumarin using a high-speed ball mill, which offers an environmentally friendly alternative to traditional heating.[6]
-
Reactants: 3-Methoxyphenol (0.62 g, 5 mmol), Ethyl acetoacetate (0.65 g, 5 mmol), and Indium(III) chloride (InCl₃, 33 mg, 3 mol%).
-
Procedure:
-
Place the reactants into a stainless-steel grinding jar containing stainless-steel balls.
-
Mill the mixture at room temperature in a high-speed ball mill for 20 minutes.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the mixture and stir.
-
Filter the catalyst and wash the residue with additional ethyl acetate.
-
Combine the organic phases and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the final product.
-
-
Reported Yield: 80% (0.76 g) of 7-methoxy-4-methylcoumarin.[6]
Palladium-Catalyzed Oxidative Heck Coupling
This method facilitates the direct C-H arylation at the 4-position of the coumarin ring.[3][25]
-
Reactants: Coumarin (0.3 mmol), 4-Methylphenylboronic acid (3 equiv.), Palladium(II) acetate (Pd(OAc)₂, 10 mol %), 4-Nitro-1,10-phenanthroline (phen-NO₂, 15 mol %).
-
Procedure:
-
Combine the coumarin, 4-methylphenylboronic acid, Pd(OAc)₂, and phen-NO₂ in a reaction vessel.
-
Add dry Dimethylformamide (DMF, 1.5 mL) as the solvent.
-
Stir the reaction mixture at 80°C under an oxygen (O₂) atmosphere for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
-
Reported Yield: 94% for 4-(p-Tolyl)-2H-chromen-2-one.[3]
Suzuki Cross-Coupling of 4-Tosylcoumarin
This protocol demonstrates the synthesis of 4-arylcoumarins starting from a 4-tosylcoumarin, which serves as an effective electrophile in palladium-catalyzed coupling reactions.[21]
-
Reactants: 4-Tosylcoumarin (1 equiv.), Arylboronic acid (1.2 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol %), Sodium carbonate (Na₂CO₃, 2 equiv.).
-
Procedure:
-
To a solution of 4-tosylcoumarin in Tetrahydrofuran (THF), add the arylboronic acid, PdCl₂(PPh₃)₂, and an aqueous solution of Na₂CO₃.
-
Heat the reaction mixture to 60°C and stir until TLC indicates the consumption of the starting material.
-
Cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
-
Reported Yield: Yields are generally good, with electron-donating groups on the arylboronic acid providing better results.[21]
Synthetic Route Selection Workflow
Choosing the optimal synthetic strategy requires careful consideration of multiple factors. The following diagram illustrates a logical workflow to guide the decision-making process for synthesizing a target 4-arylcoumarin.
Caption: A decision tree for selecting a 4-arylcoumarin synthetic route.
References
- 1. [PDF] Recent Advances in Synthesis of 4-Arylcoumarins | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Synthesis of 4-Arylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. sciforum.net [sciforum.net]
- 10. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 11. Short communication: synthesis and applications of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. purerims.smu.ac.za [purerims.smu.ac.za]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and biological evaluation of 4-styrylcoumarin derivatives as inhibitors of TNF-α and IL-6 with anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids [organic-chemistry.org]
- 27. Palladium-catalyzed oxidative Heck coupling reaction for direct synthesis of 4-arylcoumarins using coumarins and arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of 4-Phenylcoumarin Probes and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe with high photostability is critical for the success of fluorescence-based applications, particularly those requiring prolonged or repeated imaging, such as time-lapse microscopy, single-molecule tracking, and high-content screening. Photostability, the intrinsic resistance of a fluorophore to light-induced chemical degradation (photobleaching), directly impacts the quality, reproducibility, and quantitative accuracy of experimental data. This guide provides an objective comparison of the photostability of 4-phenylcoumarin probes against other widely used classes of fluorophores, including fluoresceins, rhodamines, and cyanine dyes. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in your research.
Data Presentation: A Comparative Analysis of Photostability
The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb), which is the probability that the molecule will be photochemically altered after absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. Another common metric is the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
While specific photostability data for a wide range of this compound probes are not extensively documented in comparative studies, the data for general coumarin derivatives provide a valuable benchmark. The following table summarizes the photobleaching quantum yields for several common fluorophores. It is important to note that these values can be influenced by the experimental conditions, such as the solvent, pH, and illumination intensity.[1]
| Fluorophore Family | Specific Probe Example | Photobleaching Quantum Yield (Φb) x 10⁻⁶ | Relative Photostability |
| Coumarin | Coumarin 1 | 500 | Low to Moderate |
| Coumarin 120 | 120 | Moderate | |
| Coumarin 307 | 250 | Moderate | |
| Coumarin 6 | - | Moderate[2] | |
| Fluorescein | Fluorescein | ~10⁻⁴ - 10⁻⁵ | Low |
| Rhodamine | Rhodamine 123 | 0.3 | High[1] |
| Tetramethylrhodamine (TMR) | 0.4 | High[1] | |
| Rhodamine 6G (R6G) | 1.2 | High[1] | |
| Rhodamine B (RB) | 2.0 | High[1] | |
| Cyanine | Cy3 | - | Moderate to High |
| Cy5 | ~5 x 10⁻⁶ | High | |
| Alexa Fluor | Alexa Fluor 488 | - | Very High[2][3] |
| Alexa Fluor 568 | - | Very High | |
| Alexa Fluor 647 | - | Very High[3] |
Note: A lower photobleaching quantum yield indicates higher photostability. Data for Coumarin 6 and Alexa Fluor dyes are presented qualitatively due to the variability of reported quantitative values. The photostability of coumarin derivatives is generally considered to be moderate, superior to that of fluorescein but less robust than rhodamines and cyanine dyes.[4]
Key Observations:
-
Coumarins , including this compound derivatives, generally exhibit moderate photostability.[2]
-
Rhodamine derivatives are significantly more photostable than coumarin derivatives, with photobleaching quantum yields that are 2-3 orders of magnitude lower.[4]
-
Alexa Fluor dyes are renowned for their exceptional photostability and brightness, often outperforming traditional dyes.[2][3]
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for selecting the most appropriate probe for a given application. Below are detailed methodologies for two key experiments used to quantify and compare the photostability of fluorescent probes.
Determination of Photobleaching Half-life (t1/2) via Time-Lapse Microscopy
This protocol outlines a standard procedure for measuring and comparing the photobleaching rates of different fluorescent probes in a solution or cellular context.
Objective: To quantify the rate of fluorescence decay of different probes under continuous illumination.
Materials:
-
Solutions of the fluorescent probes to be tested at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each fluorophore, a sensitive camera, and time-lapse imaging software.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a microscope slide with a droplet of the fluorophore solution. For cellular imaging, use cells stained with the fluorescent probes of interest.
-
Microscope Setup: Turn on the light source and allow it to stabilize. Select the appropriate filter set for the fluorophore being tested. Adjust the illumination intensity to a consistent level for all samples.
-
Image Acquisition: Define a region of interest (ROI) and acquire a time-lapse series of images under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye being tested.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.[2]
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The photobleaching half-life (t1/2) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer half-life indicates greater photostability.[2]
-
Determination of Photobleaching Quantum Yield (Φb)
The photobleaching quantum yield is a more absolute measure of a fluorophore's susceptibility to photobleaching.
Objective: To determine the probability that a fluorophore will be photobleached upon absorbing a photon.
Materials:
-
Spectrofluorometer with a continuous wave (CW) laser excitation source.[1]
-
Quartz cuvette.
-
Solutions of the fluorescent probes in a suitable solvent at a concentration where the absorbance at the excitation wavelength is low (e.g., 0.01-0.05) to minimize inner filter effects.[1]
-
Stir bar and magnetic stirrer.
-
Photodiode power meter.
Procedure:
-
Instrument Setup: Place the cuvette containing the dye solution and a stir bar into the spectrofluorometer. Set the excitation and emission wavelengths to the maxima for the dye. Ensure continuous stirring for uniform illumination.[1]
-
Initial Fluorescence Measurement (F₀): Measure the initial fluorescence intensity before significant photobleaching occurs.[1]
-
Photobleaching: Continuously illuminate the sample with the excitation laser at a constant power. Record the fluorescence intensity (F(t)) at regular time intervals.
-
Data Analysis: The photobleaching quantum yield (Φb) can be calculated from the decay of the fluorescence intensity over time, taking into account the photon flux and the molar extinction coefficient of the dye.
Visualizations
Experimental Workflow for Photostability Assessment
Caption: Workflow for determining fluorophore photostability.
Core Structures of Common Fluorophore Families
Caption: Core structures of major fluorophore classes.
References
A Comparative Analysis of Hydroxylated 3-Phenylcoumarins as Potent Enzyme Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the enzyme inhibitory performance of various hydroxylated 3-phenylcoumarins. The following sections detail their activity against key enzymes implicated in skin aging and other diseases, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of relevant pathways and mechanisms.
Hydroxylated 3-phenylcoumarins have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent enzyme inhibition. Their structural features, particularly the position and number of hydroxyl groups on both the coumarin scaffold and the 3-phenyl ring, play a crucial role in their inhibitory potency and selectivity against various enzymes. This guide synthesizes data from multiple studies to offer a comparative overview of their efficacy.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activities of a selection of hydroxylated 3-phenylcoumarins against several key enzymes are summarized below. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), highlight the structure-activity relationships that govern their potency.
Inhibition of Enzymes Involved in Skin Aging
Hydroxylated 3-phenylcoumarins have shown significant inhibitory effects on enzymes that contribute to the degradation of the extracellular matrix and melanin synthesis, processes central to skin aging.
Table 1: Inhibitory Activity (IC50, µM) of Hydroxylated 3-Phenylcoumarins against Skin Aging-Related Enzymes
| Compound | Tyrosinase | Elastase | Collagenase | Hyaluronidase |
| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | 1.05[1][2][3] | > 187.7 | 123.4[1][2][3] | > 356.5 |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | 7.03[1][2][3] | > 187.7 | 110.4[1][2][3] | > 356.5 |
| 3-(4′-Bromophenyl)-6,7-dihydroxycoumarin | 39.9[1] | > 187.7 | 158.4 | 112.0[1] |
| 3-(3′-Bromophenyl)-6,7-dihydroxycoumarin | 8.25[1] | 37.38[1] | 148.9 | > 356.5 |
| 6,7-Dihydroxy-3-(3′-hydroxyphenyl)coumarin | > 111.8 | > 187.7 | 143.3[1] | 227.7[1] |
| 3-(4′-Hydroxyphenyl)benzo[f]coumarin | - | - | 96.8[1] | - |
| Kojic Acid (Reference) | 17.9[1] | - | - | - |
| Oleanolic Acid (Reference) | - | 25.7[1] | - | 212.4[1] |
| Epigallocatechin Gallate (Reference) | - | - | 120.8[1] | - |
Note: A lower IC50 value indicates greater inhibitory potency.
Inhibition of Other Key Enzymes
Beyond their role in skin aging, hydroxylated 3-phenylcoumarins have demonstrated inhibitory activity against enzymes implicated in conditions such as gout and neurodegenerative diseases.
Table 2: Inhibitory Activity (IC50) of Hydroxylated 3-Phenylcoumarins against Xanthine Oxidase and Monoamine Oxidase B
| Compound | Enzyme | IC50 |
| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | Xanthine Oxidase | 91 nM[4][5] |
| 3-(4′-Bromothien-2′-yl)-5,7-dihydroxycoumarin | Xanthine Oxidase | 280 nM[4][5] |
| 5,7-Dihydroxy-3-(3'-hydroxyphenyl)coumarin | Xanthine Oxidase | 2.13 µM[5] |
| 6-Chloro-3-(3'-methoxyphenyl)coumarin | Monoamine Oxidase B | 0.001 µM[6] |
| 3-(3′-Bromophenyl)-6-methylcoumarin | Monoamine Oxidase B | 0.134 nM |
| 3-(4′-Bromophenyl)-6-methylcoumarin | Monoamine Oxidase B | 3.23 nM[7] |
| 3-(3′,4′-Dimethoxyphenyl)-6-bromo-6-methylcoumarin | Monoamine Oxidase B | 7.12 nM[7] |
| 3-(4′-Methoxyphenyl)-6-bromo-6-methylcoumarin | Monoamine Oxidase B | 11.05 nM[7] |
| Allopurinol (Reference for XO) | Xanthine Oxidase | 14.7 µM (calculated from data being 162 times less potent than 91 nM)[4][5] |
| R-(-)-Deprenyl (Selegiline) (Reference for MAO-B) | Monoamine Oxidase B | 19.60 nM[7] |
Note: IC50 values are presented in nM or µM as reported in the source. A lower value indicates greater potency.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to allow for replication and further investigation.
Synthesis of Hydroxylated 3-Phenylcoumarins
The primary synthetic route for hydroxylated 3-phenylcoumarins is the Perkin reaction . This involves the condensation of a substituted salicylaldehyde with a phenylacetic acid in the presence of a dehydrating agent. A common procedure is as follows:
-
A mixture of the appropriate salicylaldehyde and phenylacetic acid is refluxed in the presence of acetic anhydride and triethylamine.
-
The resulting acetoxy-3-phenylcoumarin is then subjected to acidic hydrolysis (e.g., using aqueous HCl in methanol) to yield the final hydroxylated 3-phenylcoumarin.
-
The product is purified by filtration and recrystallization.
Enzyme Inhibition Assays
The tyrosinase inhibitory activity is determined spectrophotometrically by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution for a defined period at a specific temperature (e.g., 25°C).
-
The reaction is initiated by the addition of L-DOPA as the substrate.
-
The absorbance is measured at 475 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve. Kojic acid is commonly used as a positive control.
The inhibition of porcine pancreatic elastase is measured using N-Succinyl-Ala-Ala-Ala-p-nitroanilide as a substrate.
-
The test compound is pre-incubated with a solution of elastase in Tris-HCl buffer (pH 8.0).
-
The reaction is started by adding the substrate.
-
The release of p-nitroaniline is monitored by measuring the absorbance at 410 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined. Oleanolic acid is often used as a reference inhibitor.
Collagenase activity is assayed using a fluorogenic substrate, such as fluorescein-conjugated gelatin.
-
The test compound is incubated with collagenase from Clostridium histolyticum in a Tris-HCl buffer (pH 7.5).
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is measured at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
The IC50 value is calculated from the percentage of inhibition. Epigallocatechin gallate can be used as a positive control.
The inhibitory activity against hyaluronidase is determined by measuring the amount of N-acetylglucosamine formed from hyaluronic acid.
-
The test compound is pre-incubated with bovine testicular hyaluronidase in an acetate buffer (pH 3.5).
-
Hyaluronic acid is added as the substrate, and the mixture is incubated.
-
The enzymatic reaction is stopped, and the amount of N-acetylglucosamine is quantified colorimetrically after reaction with p-dimethylaminobenzaldehyde (DMAB), measuring the absorbance at 585 nm.
-
The IC50 value is determined from the dose-response curve. Oleanolic acid can be used as a reference inhibitor.
The inhibition of xanthine oxidase is determined by monitoring the oxidation of xanthine to uric acid.
-
The test compound is pre-incubated with xanthine oxidase from bovine milk in a phosphate buffer (pH 7.5).
-
The reaction is initiated by the addition of xanthine.
-
The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined. Allopurinol is a standard inhibitor used for comparison.
MAO-B activity is assayed using a fluorometric method.
-
Human recombinant MAO-B is pre-incubated with the test compound in a phosphate buffer.
-
The reaction is initiated by the addition of a substrate (e.g., kynuramine or a proprietary substrate) and a developer that produces a fluorescent product in the presence of H2O2, a byproduct of the MAO-B reaction.
-
The increase in fluorescence is measured over time.
-
The IC50 value is determined from the percentage of inhibition. R-(-)-Deprenyl (Selegiline) is a common reference inhibitor.
Visualizing Pathways and Mechanisms
To better understand the context and mechanisms of enzyme inhibition by hydroxylated 3-phenylcoumarins, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the mechanism of mixed-type inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unica.it [iris.unica.it]
- 6. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New halogenated 3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Phenylcoumarin: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of 4-Phenylcoumarin, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety Protocols and Handling
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper removal techniques to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory to protect against dust and potential splashes.
-
Lab Coat: A flame-retardant lab coat or other protective clothing should be worn to minimize skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
In Case of a Spill: For minor spills, utilize dry clean-up methods to avoid the generation of dust. The spilled solid should be carefully swept or vacuumed and placed into a designated, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.[1][2]
-
Consult Official Regulations: Before proceeding with disposal, consult your institution's EHS office and review all applicable local, state, and federal guidelines for chemical waste disposal.
-
Waste Identification and Segregation:
-
Clearly label this compound waste with its full chemical name and any known hazard information.
-
Segregate solid this compound waste from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid.
-
For unused product, it is best to leave it in its original container.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
The label must include the chemical name ("this compound"), the quantity of waste, the date of accumulation, and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and final disposal of the this compound waste.
-
The preferred method of disposal for similar chemical compounds is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]
-
Hazard Profile of Related Coumarin Compounds
To provide context on the potential hazards of this compound, the following table summarizes the properties and hazards of structurally similar compounds. This information underscores the importance of treating this compound as hazardous waste.
| Compound Name | Molecular Formula | Key Hazards | Disposal Recommendations |
| Unidentified Coumarin Product | Not Specified | Toxic if swallowed, May cause long lasting harmful effects to aquatic life | Dispose of contents/container to an approved waste disposal plant |
| 4-Methyl-6,7-methylenedioxycoumarin | C₁₁H₈O₄ | Not explicitly stated, but disposal method suggests hazardous nature | Chemical incineration; Do not discharge into sewers or waterways[3] |
| 4-Ethoxycoumarin | C₁₁H₁₀O₃ | Harmful if swallowed, May cause an allergic skin reaction, Harmful to aquatic life with long lasting effects | Disposal in accordance with hazardous waste regulations |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste within a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 4-Phenylcoumarin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Phenylcoumarin. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Summary
Based on data from related coumarin compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. Some coumarins are also classified as harmful if swallowed. Therefore, precautions must be taken to avoid direct contact and inhalation.
Summary of Potential Hazards:
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles that conform to EU EN166 or US NIOSH standards. A face shield should be used if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if damaged. |
| Body Protection | A lab coat is mandatory. For larger quantities, a chemical-resistant apron should be worn. |
| Respiratory Protection | For handling powders or when dust may be generated, a NIOSH-approved N95 or equivalent dust mask or respirator is required. All handling of the solid should be done in a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Ensure the container is tightly sealed when not in use.
2. Preparation and Weighing:
-
All handling of solid this compound, including weighing, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a disposable weighing boat or line the balance with appropriate paper to contain the powder.
-
Clean the balance and surrounding area with a damp cloth after weighing to remove any residual dust. Dispose of the cloth as contaminated waste.
3. Dissolving and Use in Solution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the solution is prepared and handled within the chemical fume hood.
4. Spill Management:
-
In case of a small spill of solid material, carefully sweep it up with a dustpan and brush, avoiding the generation of dust. Place the collected material in a labeled, sealed container for hazardous waste.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
The disposal of this compound and its contaminated materials must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Unused this compound, contaminated weighing boats, and absorbent materials from spills should be collected in a dedicated, labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not pour any solutions down the drain.
-
Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to dissolve any residual compound, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents).
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
